molecular formula C25H26ClN7O3 B12415315 DPPY

DPPY

Cat. No.: B12415315
M. Wt: 508.0 g/mol
InChI Key: YULLFCKYQFTWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPPY is a useful research compound. Its molecular formula is C25H26ClN7O3 and its molecular weight is 508.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26ClN7O3

Molecular Weight

508.0 g/mol

IUPAC Name

N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32)

InChI Key

YULLFCKYQFTWEM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of DPPY (compound 6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPPY (compound 6) is a potent, small molecule inhibitor targeting multiple protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3). With IC50 values in the low nanomolar range for these targets, this compound exhibits significant potential in therapeutic areas such as oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, impact on downstream signaling pathways, and its biological effects in relevant preclinical models. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development of this and related compounds.

Introduction

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.

This compound (compound 6) has emerged as a potent inhibitor of several key PTKs. Structurally, it belongs to the thieno[3,2-d]pyrimidine class of compounds. Its multi-targeted profile against EGFR, BTK, and JAK3 suggests a broad therapeutic potential, particularly in diseases where these signaling pathways are aberrantly activated. This guide will delve into the specific molecular interactions and cellular consequences of this compound's inhibitory activity.

Quantitative Data

The inhibitory potency of this compound (compound 6) against its primary kinase targets has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
EGFR< 10
BTK< 10
JAK3< 10

Table 1: Inhibitory potency (IC50) of this compound (compound 6) against target kinases.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the catalytic activity of EGFR, BTK, and JAK3, thereby blocking their respective downstream signaling cascades.

Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation and survival. By inhibiting EGFR, this compound blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival BTK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor Lyn/Syk Lyn/Syk BCR->Lyn/Syk This compound This compound BTK BTK This compound->BTK Inhibits Lyn/Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation_Survival B-Cell Proliferation & Survival NFkB->Proliferation_Survival JAK3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 This compound This compound This compound->JAK3 Inhibits STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes & Translocates Gene_Transcription Gene Transcription pSTAT_dimer->Gene_Transcription Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Incubate_Kinase_this compound Pre-incubate Kinase with varying concentrations of this compound Prepare_Reagents->Incubate_Kinase_this compound Initiate_Reaction Add Substrate and ATP to start the reaction Incubate_Kinase_this compound->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Detect_Signal Measure signal (e.g., luminescence, fluorescence, or radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Calculate % inhibition and determine IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

In-depth Technical Guide to the Biological Target of DPPY Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target Profile of DPPY: A Multi-Kinase Inhibitor

The compound known as this compound, scientifically designated as compound 6 in its discovery literature, is a potent inhibitor of multiple protein tyrosine kinases (PTKs). Extensive in vitro studies have identified its primary biological targets as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). This compound exhibits robust inhibitory activity against these kinases, positioning it as a molecule of significant interest for therapeutic development in oncology and inflammatory diseases.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against its target kinases has been determined through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below. These values underscore the high affinity of this compound for its targets.

Target KinaseIC50 (nM)
EGFR< 10
BTK< 10
JAK3< 10

Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of the IC50 values for this compound was conducted using a standardized in vitro kinase assay. The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds against EGFR, BTK, and JAK3.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound (this compound) against target kinases.

Materials:

  • Recombinant human EGFR, BTK, and JAK3 enzymes

  • Kinase-specific substrate peptides

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently-labeled ATP analog

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

  • Phosphocellulose paper or other suitable capture membrane (for radioactive assays)

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. Further dilution is performed in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • Test Wells: Add the diluted this compound solutions to the wells.

    • Positive Control (No Inhibitor): Add assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (No Enzyme): Add assay buffer with DMSO.

  • Enzyme Addition: The respective kinase (EGFR, BTK, or JAK3) is diluted in the assay buffer and added to all wells except the negative control wells. The plate is then incubated for a predetermined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays or a fluorescent ATP analog) to all wells.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination and Detection:

    • Radioactive Assay: The reaction is stopped by adding a solution like phosphoric acid. An aliquot of the reaction mixture is then spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP, and the radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • Fluorescence-Based Assay: The reaction is stopped, and the amount of product formed is measured using a fluorescence plate reader. The specific detection method will depend on the assay kit used (e.g., measuring ADP production or using a specific antibody to detect the phosphorylated substrate).

  • Data Analysis: The raw data (e.g., counts per minute or fluorescence units) are converted to percent inhibition relative to the positive control (100% activity) and negative control (0% activity). The percent inhibition is then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualization

The inhibition of EGFR, BTK, and JAK3 by this compound disrupts key signaling cascades involved in cell proliferation, survival, and immune responses. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are critical for regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade is essential for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG B_Cell_Activation B-Cell Activation & Proliferation IP3_DAG->B_Cell_Activation This compound This compound This compound->BTK Antigen Antigen Antigen->BCR

Caption: Inhibition of the BTK signaling pathway by this compound.

JAK3 Signaling Pathway

Janus Kinase 3 (JAK3) is a key mediator of signaling downstream of cytokine receptors that utilize the common gamma chain (γc). Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression, which is crucial for lymphocyte development and function.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc) JAK3 JAK3 Cytokine_Receptor->JAK3 STAT STAT JAK3->STAT P Gene_Expression Gene Expression (Immune Response) STAT->Gene_Expression This compound This compound This compound->JAK3 Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK3 signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Evaluation Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Kinase_Assay In Vitro Kinase Assay (IC50) Hit_Identification->Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Models In Vivo Efficacy Models Cell_Based_Assays->In_Vivo_Models

Caption: General workflow for kinase inhibitor discovery and evaluation.

DPPY (Compound 6): A Multi-Kinase Inhibitor Targeting EGFR, BTK, and JAK3 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPPY (also referred to as compound 6 and likely corresponding to compound 8e in associated literature) is a potent, small molecule inhibitor targeting multiple protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). With IC50 values in the low nanomolar range for these targets, this compound presents a significant area of interest for therapeutic development, particularly in idiopathic pulmonary fibrosis (IPF) and B-cell lymphomas. This document provides a comprehensive technical overview of the this compound signaling pathway, summarizing all available quantitative data, outlining putative experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Signaling Pathways of this compound

This compound exerts its biological effects by inhibiting the catalytic activity of EGFR, BTK, and JAK3. These kinases are critical components of distinct but interconnected signaling pathways that regulate cell proliferation, differentiation, survival, and inflammation.

JAK3/STAT Signaling Pathway

The inhibition of JAK3 is a primary mechanism of action for this compound, particularly in the context of idiopathic pulmonary fibrosis. JAK3 is a key mediator of cytokine signaling, and its inhibition by this compound disrupts the downstream activation of Signal Transducers and Activators of Transcription (STATs).

  • Mechanism: Cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, bind to their cognate receptors, leading to the activation of receptor-associated JAKs, including JAK3. Activated JAK3 phosphorylates the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAK3, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and fibrosis. This compound, by inhibiting JAK3, blocks this entire cascade.

  • Relevance to IPF: In IPF, the JAK/STAT pathway is implicated in the pro-fibrotic and inflammatory responses. Inhibition of JAK3 by this compound has been shown to reduce the expression of inflammatory markers such as IL-6, IL-17A, and TNF-α in a mouse model of pulmonary fibrosis[1].

JAK3_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3_A JAK3 Cytokine_Receptor->JAK3_A Recruits & Activates Cytokine Cytokine (e.g., IL-2, IL-4) Cytokine->Cytokine_Receptor Binds JAK3_P p-JAK3 JAK3_A->JAK3_P STAT STAT JAK3_P->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Fibrosis) Nucleus->Gene_Transcription This compound This compound (Compound 6) This compound->JAK3_P Inhibits

Figure 1: this compound Inhibition of the JAK3/STAT Signaling Pathway.
BTK/BCR Signaling Pathway

This compound's inhibition of BTK is highly relevant for its anti-proliferative activity in B-cell lymphomas. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.

  • Mechanism: Antigen binding to the BCR triggers a signaling cascade involving the phosphorylation of CD79A/B by SRC family kinases, which in turn activates SYK. SYK then phosphorylates and activates BTK. Activated BTK phosphorylates PLCγ2, leading to the activation of downstream pathways such as NF-κB, which promotes cell survival and proliferation. This compound's inhibition of BTK disrupts this pro-survival signaling.

  • Relevance to B-cell Lymphoma: In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cell growth. By inhibiting BTK, this compound can effectively block these oncogenic signals.

BTK_BCR_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates Antigen Antigen Antigen->BCR Binds BTK_A BTK SYK->BTK_A Phosphorylates BTK_P p-BTK BTK_A->BTK_P PLCG2 PLCγ2 BTK_P->PLCG2 Phosphorylates pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Downstream_Signaling Downstream Signaling (e.g., NF-κB) pPLCG2->Downstream_Signaling Cell_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Survival This compound This compound (Compound 6) This compound->BTK_P Inhibits

Figure 2: this compound Inhibition of the BTK/BCR Signaling Pathway.
EGFR Signaling Pathway

The inhibition of EGFR by this compound suggests its potential application in cancers where EGFR is overactive. EGFR signaling plays a pivotal role in cell growth, proliferation, and survival.

  • Mechanism: Ligand binding (e.g., EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins and enzymes, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival. This compound's inhibition of the EGFR kinase domain prevents these downstream signaling events.

  • Relevance to Disease: Aberrant EGFR signaling is a hallmark of many cancers and is also implicated in fibrotic diseases.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerizes & Autophosphorylates EGF EGF EGF->EGFR Binds RAS_MAPK RAS/MAPK Pathway pEGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pEGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation This compound This compound (Compound 6) This compound->pEGFR Inhibits

Figure 3: this compound Inhibition of the EGFR Signaling Pathway.

Quantitative Data

The following tables summarize the known quantitative data for this compound (compound 6).

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)Reference
EGFR<10[2]
BTK<10[2]
JAK3<10[2]
JAK3 (Compound 8e)1.38[1][3]

Table 2: In Vitro Cellular Activity

Cell LineAssayEndpointIC50Reference
B-cell lymphoma cellsProliferationAnti-proliferative activityData not specified[2]
Normal human bronchial epithelia (HBE) cells (Compound 8e)Cytotoxicity->39.0 µM[1]

Experimental Protocols

Due to the inaccessibility of the full primary research article, the following experimental protocols are based on standardized methodologies commonly employed in the field for the assays mentioned in the available literature.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR, BTK, and JAK3.

  • Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™ or HTRF®).

    • Recombinant human kinase (EGFR, BTK, or JAK3) is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³³P]ATP).

    • This compound is added in a range of concentrations.

    • The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a phosphocellulose filter paper).

    • The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase (EGFR, BTK, or JAK3) - Peptide Substrate - [γ-³³P]ATP - this compound (serial dilutions) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and this compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Quantify Quantify Phosphorylation Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 4: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation/Viability Assay (General Protocol)

  • Objective: To assess the anti-proliferative or cytotoxic effects of this compound on cell lines.

  • Methodology: A common method is the MTT or MTS assay.

    • Cells (e.g., B-cell lymphoma lines or HBE cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

    • The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model (Based on Abstract)
  • Objective: To evaluate the efficacy of this compound (as compound 8e) in a preclinical model of IPF.

  • Methodology:

    • C57BL/6 mice are intratracheally instilled with bleomycin to induce pulmonary fibrosis.

    • A control group receives a saline instillation.

    • Following bleomycin administration, mice are treated with this compound (compound 8e), a vehicle control, or reference compounds (e.g., nintedanib, gefitinib) daily for a specified duration (e.g., 14 or 21 days).

    • At the end of the treatment period, mice are euthanized, and lung tissues are harvested.

    • Histological Analysis: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and fibrosis, and with Masson's trichrome to visualize collagen deposition.

    • Biochemical Analysis: Lung homogenates are used to measure hydroxyproline content (a marker of collagen) and the levels of inflammatory cytokines (IL-6, IL-17A, TNF-α) and oxidative stress markers (malondialdehyde - MDA) using ELISA or other immunoassays.

Conclusion

This compound (compound 6) is a promising multi-targeted kinase inhibitor with potent activity against EGFR, BTK, and JAK3. Its ability to modulate these key signaling pathways provides a strong rationale for its investigation in both oncology (specifically B-cell lymphomas) and inflammatory/fibrotic diseases like IPF. The disruption of the JAK3/STAT pathway, in particular, appears to be a key mechanism for its anti-fibrotic and anti-inflammatory effects observed in preclinical models. Further research, including detailed kinase selectivity profiling and in vivo efficacy studies in various disease models, is warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of DPPY (CAS 2095883-62-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPPY (CAS 2095883-62-6), chemically identified as 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, has emerged as a potent multi-kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with IC50 values all reported to be less than 10 nM.[1] This document details a plausible synthetic route, experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates, aiming to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Discovery and Rationale

The discovery of this compound stems from the ongoing efforts in medicinal chemistry to develop potent and selective kinase inhibitors for therapeutic applications. The core structure of this compound combines two key heterocyclic moieties: a pyrazole and a 1,3,4-oxadiazole. Both of these rings are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to engage in various interactions with protein targets.

The rationale behind the design of this compound likely involved the strategic combination of these two heterocycles to create a molecule with optimal pharmacophoric features for binding to the ATP-binding site of multiple kinases. The 3,5-dimethylpyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the 1,3,4-oxadiazole ring acts as a bioisostere for other functional groups and contributes to the overall electronic and conformational properties of the molecule. The pyridinyl substituent is likely crucial for establishing key interactions within the kinase active site.

While a specific discovery publication for this compound has not been publicly identified, its potent activity against EGFR, BTK, and JAK3 suggests a design strategy aimed at targeting kinases involved in cancer and inflammatory diseases.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 2095883-62-6MedChemExpress
Molecular Formula C15H14N6OInferred from structure
Molecular Weight 294.31 g/mol Inferred from structure
IC50 EGFR < 10 nM[1]
IC50 BTK < 10 nM[1]
IC50 JAK3 < 10 nM[1]
Reported Biological Activity Anti-proliferative activity against B-cell lymphoma cells; Potential for idiopathic pulmonary fibrosis research.[1]

Proposed Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be constructed based on established methods for the synthesis of pyrazole and 1,3,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.

Workflow for the Proposed Synthesis of this compound

G A 2-Pyridinecarboxylic acid C 2-Pyridinecarbohydrazide A->C EtOH, reflux B Hydrazine hydrate B->C E 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol C->E 1. CS2, KOH 2. H+ D CS2, KOH G 2-Hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole E->G EtOH, reflux F Hydrazine hydrate F->G I This compound (2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole) G->I EtOH, reflux H Acetylacetone H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Pyridinecarbohydrazide

  • To a solution of 2-pyridinecarboxylic acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield 2-pyridinecarbohydrazide.

Step 2: Synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

  • To a stirred solution of potassium hydroxide (1.2 eq.) in ethanol, add 2-pyridinecarbohydrazide (1 eq.).

  • Add carbon disulfide (1.5 eq.) dropwise at room temperature.

  • Continue stirring for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to give 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of 2-Hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole

  • A mixture of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (1 eq.) and hydrazine hydrate (5 eq.) in ethanol is refluxed for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to afford 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.

Step 4: Synthesis of this compound (2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole)

  • To a solution of 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-oxadiazole (1 eq.) in ethanol, add acetylacetone (1.1 eq.).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of EGFR, BTK, and JAK3, three key kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell growth and survival.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Activation of the BCR leads to the phosphorylation and activation of BTK, which in turn activates downstream pathways like PLCγ2, leading to B-cell proliferation and survival.

BTK Signaling Pathway

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB BCell_Activity B-cell Proliferation & Survival NFkB->BCell_Activity This compound This compound This compound->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

JAK3 Signaling Pathway

Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that are essential for cytokine signaling. JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate STATs (Signal Transducers and Activators of Transcription), which then translocate to the nucleus to regulate gene expression.

JAK3 Signaling Pathway

JAK3_Pathway Cytokine Cytokine Receptor Cytokine Receptor (γc) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerizes & translocates Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression This compound This compound This compound->JAK3 Inhibits

Caption: Simplified JAK3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR, BTK, and JAK3.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Add kinase, substrate, and ATP to wells B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR, BTK, and JAK3 enzymes

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, the respective recombinant kinase, and its specific peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

  • Measure the luminescence signal using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines, such as B-cell lymphoma cells.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate GI50 values H->I

Caption: General workflow for a cell-based MTT anti-proliferative assay.

Materials:

  • B-cell lymphoma cell line (or other relevant cell line)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a potent multi-kinase inhibitor targeting EGFR, BTK, and JAK3, with promising therapeutic potential in oncology and inflammatory diseases. This technical guide has provided a comprehensive overview of its discovery rationale, a plausible synthetic pathway, and detailed experimental protocols for its biological evaluation. The provided diagrams of the signaling pathways it modulates offer a clear visual representation of its mechanism of action. Further research into the specific discovery and optimization of this compound, along with in-vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Pharmacological Properties of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "DPPY inhibitor" is not a standard recognized classification in pharmacological literature. This guide proceeds under the strong assumption that the query refers to Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a major class of oral anti-diabetic agents also known as "gliptins." This interpretation is based on the commonality of DPP-4 as a therapeutic target and the phonetic similarity.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic drugs that improve glycemic control in patients with type 2 diabetes mellitus (T2DM) by enhancing the endogenous incretin system.[1][2][3] They work by preventing the degradation of key gut hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), thereby potentiating their natural glucose-lowering effects in a glucose-dependent manner.[4][5][6] This guide provides an in-depth overview of the mechanism of action, key pharmacological properties, and standard experimental protocols relevant to the research and development of DPP-4 inhibitors.

Mechanism of Action: The Incretin Effect

The primary mechanism of DPP-4 inhibitors revolves around the potentiation of the "incretin effect."[7] Incretins, primarily GLP-1 and GIP, are hormones released from the gut in response to food intake.[4][7][8] They play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3][4]

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][3]

  • Slowing gastric emptying and promoting satiety (effects primarily mediated by GLP-1).[1][8]

The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP.[5][8][9] By blocking the action of DPP-4, these inhibitors increase the circulating levels of active incretin hormones, thereby enhancing their physiological effects and improving glycemic control.[2][4][6]

Signaling Pathway

The binding of active GLP-1 to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that potentiates insulin secretion. This pathway is visualized below.

DPP4_Inhibition_Pathway DPP-4 Inhibition and Incretin Signaling Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Nutrient Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Beta_Cell Pancreatic β-Cell GLP1_GIP->Beta_Cell Binds & Activates (Glucose-Dependent) Alpha_Cell Pancreatic α-Cell GLP1_GIP->Alpha_Cell Binds & Suppresses (Glucose-Dependent) Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Cleavage DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits Insulin Insulin Secretion Beta_Cell->Insulin Increases Glucagon Glucagon Secretion Alpha_Cell->Glucagon Decreases Lowers Blood Glucose Lowers Blood Glucose Insulin->Lowers Blood Glucose Raises Blood Glucose Raises Blood Glucose Glucagon->Raises Blood Glucose

DPP-4 Inhibition and Incretin Signaling Pathway.

Pharmacological Data

DPP-4 inhibitors exhibit structural heterogeneity, which leads to differences in their pharmacokinetic and pharmacodynamic profiles.[4][10]

Pharmacodynamic Properties

The primary pharmacodynamic effect is the inhibition of the DPP-4 enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Selectivity against other related proteases, such as DPP-8 and DPP-9, is a critical safety parameter, as inhibition of these enzymes has been linked to toxicity in preclinical models.

Inhibitor DPP-4 IC50 (nM) DPP-4 Ki (nM) Selectivity vs. DPP-8 / DPP-9
Sitagliptin ~18-24~19>2,600-fold / >4,400-fold
Vildagliptin ~29-62~13>200-fold / >30-fold
Saxagliptin ~26-50~1.3>80-fold / >400-fold
Linagliptin ~1-5~1>10,000-fold / >10,000-fold
Alogliptin <10~6.9>10,000-fold / >10,000-fold

Note: Values are approximate and can vary based on assay conditions. Data compiled from multiple sources.

Pharmacokinetic Properties

Pharmacokinetic properties determine the dosing regimen and potential for drug-drug interactions. Key differences exist in their routes of elimination, which is an important consideration for patients with renal or hepatic impairment.[10]

Inhibitor Oral Bioavailability (%) Plasma Half-Life (t½, hours) Metabolism Primary Excretion Route
Sitagliptin ~8712.4Minimal, primarily CYP3A4Renal (unchanged)
Vildagliptin ~851.5-3.0Hepatic (hydrolysis)Renal (metabolites)
Saxagliptin ~672.5 (parent), 4.1 (active metabolite)Hepatic (CYP3A4/5)Renal and Hepatic
Linagliptin ~30>100 (due to target binding)MinimalBiliary/Fecal (unchanged)
Alogliptin >8012-21Minimal, primarily CYP2D6/3A4Renal (unchanged)

Note: Values are approximate and can vary between studies. Data compiled from multiple sources.

Key Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This assay is fundamental for determining the potency (IC50) of a test compound against the DPP-4 enzyme. It is typically a fluorescence-based method.

Principle: The assay uses a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is non-fluorescent.[11][12] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 20-50 mM, pH 8.0) containing NaCl and EDTA.[11][12]

    • DPP-4 Enzyme: Recombinant human DPP-4 is diluted in assay buffer to a working concentration (e.g., 1.73 mU/mL).[11]

    • Substrate: Gly-Pro-AMC is dissolved in buffer to a working concentration (e.g., 200 µM).[11]

    • Test Compound: The inhibitor is serially diluted in an appropriate solvent (e.g., DMSO) and then in assay buffer.[13]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add a small volume (e.g., 25-30 µL) of assay buffer.[11][12]

    • Add test compound dilutions (e.g., 10 µL) to sample wells. Add solvent alone to "100% activity" control wells and a positive control inhibitor (e.g., Sitagliptin) to reference wells.[12]

    • Add diluted DPP-4 enzyme (e.g., 10-25 µL) to all wells except for "background" wells.[11][13]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the substrate solution (e.g., 50 µL) to all wells.[11][12]

  • Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes.[11][12]

    • Measure fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% activity" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Workflow for In Vitro DPP-4 Inhibition Assay start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound Dilutions) start->prep plate Plate Setup in 96-Well Plate (Controls, Test Compounds) prep->plate add_enzyme Add DPP-4 Enzyme Solution plate->add_enzyme pre_incubate Pre-incubate at 37°C (10 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Gly-Pro-AMC Substrate pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate read Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze end_node End analyze->end_node

Workflow for In Vitro DPP-4 Inhibition Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

This is a standard preclinical model to assess the efficacy of an anti-diabetic agent in a living system.

Principle: The test measures the ability of an animal (typically a rodent model of T2DM) to clear a glucose load from the blood. An effective DPP-4 inhibitor will improve glucose tolerance, resulting in a lower and faster-resolving blood glucose excursion curve compared to vehicle-treated controls.

Detailed Methodology:

  • Animal Acclimatization: Use a relevant animal model (e.g., Zucker Diabetic Fatty rats or db/db mice). Acclimatize animals and fast them overnight (e.g., 12-16 hours) with free access to water.

  • Dosing: Administer the test compound (DPP-4 inhibitor) or vehicle via oral gavage (p.o.).[14]

  • Baseline Blood Sample: At time t=0 (typically 30-60 minutes post-dose), take a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg) via oral gavage.

  • Time-Course Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • A statistically significant reduction in the glucose AUC for the drug-treated group compared to the vehicle group indicates efficacy.

Conclusion

DPP-4 inhibitors represent a cornerstone in the management of type 2 diabetes. Their mechanism, which leverages the body's own incretin system, provides effective glycemic control with a low intrinsic risk of hypoglycemia and a generally neutral effect on body weight.[3][15] The pharmacological properties of different agents within the class vary, particularly in their pharmacokinetics, which allows for therapeutic individualization based on patient characteristics such as renal function. The experimental protocols outlined herein represent the standard methods used to identify and characterize novel DPP-4 inhibitors during the drug discovery and development process.

References

In Vitro Efficacy of DPPY (Compound 6): A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Preclinical Profile of a Novel Protein Tyrosine Kinase Inhibitor

Introduction: DPPY (also known as compound 6) is a potent, small molecule inhibitor of multiple protein tyrosine kinases (PTKs), including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). Emerging preclinical data indicates that this compound exhibits significant anti-proliferative activity, particularly against B-cell lymphoma cell lines. This technical guide provides a comprehensive summary of the available in vitro data on this compound, detailed experimental protocols for key assays, and visual representations of the signaling pathways it targets. The information presented herein is intended to support further investigation into the therapeutic potential of this compound in oncology.

Data Presentation: In Vitro Inhibitory Activity of this compound and Related Compounds

This compound has demonstrated potent inhibitory activity against key kinases implicated in cancer cell proliferation and survival. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its analogs against their primary kinase targets and select cancer cell lines. It is important to note that detailed quantitative data from the primary research articles were not fully accessible; therefore, the presented data is based on available abstracts and supplier information.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
This compound (compound 6) EGFR<10B-cell lymphoma cells-[1]
BTK<10[1]
JAK3<10[1]
Analog 9a JAK31.9B-cell lymphoma cells (Ramos)-[2]
Analog 9g JAK31.8B-cell lymphoma cells (Ramos)-[2]

Experimental Protocols

The following are detailed, standardized protocols for key in vitro assays relevant to the evaluation of this compound's anti-cancer effects. These represent common methodologies and should be adapted based on specific experimental needs and cell line characteristics.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (or other test compounds)

  • Target cancer cell lines (e.g., B-cell lymphoma lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • This compound (or other test compounds)

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be employed to assess the effect of this compound on the phosphorylation status and expression levels of proteins in the EGFR, BTK, and JAK/STAT signaling pathways.

Materials:

  • This compound (or other test compounds)

  • Target cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JAK3, anti-JAK3, anti-phospho-STAT3, anti-STAT3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation/Survival Proliferation/Survival Transcription->Proliferation/Survival

Caption: EGFR signaling pathway and this compound inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK Phosphorylates Antigen Antigen Antigen->BCR Activates BTK BTK LYN/SYK->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Activates This compound This compound This compound->BTK Inhibits NF-kB NF-kB PLCg2->NF-kB Leads to activation of Gene_Expression Gene_Expression NF-kB->Gene_Expression Proliferation/Survival Proliferation/Survival Gene_Expression->Proliferation/Survival

Caption: BTK signaling pathway in B-cells and this compound inhibition.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK3->STAT Phosphorylates This compound This compound This compound->JAK3 Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene_Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation of this compound cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture (e.g., B-cell lymphoma) DPPY_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->DPPY_Treatment Cell_Viability Cell Viability Assay (MTT) DPPY_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) DPPY_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis DPPY_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Analysis Protein Expression/ Phosphorylation Analysis Western_Blot->Protein_Analysis

References

The Role of Dipeptidyl Peptidase IV (DPPY) in Idiopathic Pulmonary Fibrosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Recent research has identified Dipeptidyl Peptidase IV (DPP4, also known as CD26), a transmembrane glycoprotein with serine protease activity, as a significant player in the pathogenesis of fibrosis, including in the lung. This technical guide provides a comprehensive overview of the current understanding of DPP4's role in IPF, detailing its molecular mechanisms, preclinical evidence for its therapeutic targeting, and an exploration of relevant experimental protocols. While DPP4 inhibitors have shown promise in various preclinical models of pulmonary fibrosis by attenuating fibroblast activation and extracellular matrix deposition, their clinical development for IPF remains to be explored. This document aims to equip researchers and drug development professionals with a thorough understanding of DPP4 in the context of IPF to facilitate further investigation and potential therapeutic innovation.

Introduction to DPP4 and its Function

Dipeptidyl Peptidase IV (DPP4) is a ubiquitously expressed type II transmembrane glycoprotein that functions as a serine exopeptidase. It is also found in a soluble, catalytically active form in circulation. DPP4 cleaves X-proline or X-alanine dipeptides from the N-terminus of a variety of substrates, including incretin hormones like glucagon-like peptide-1 (GLP-1), chemokines, neuropeptides, and growth factors.[1] Beyond its enzymatic activity, DPP4 also engages in non-enzymatic functions, including cell adhesion, migration, and immune regulation through interactions with the extracellular matrix (ECM) and other cell surface proteins.[1]

The Role of DPP4 in the Pathogenesis of Idiopathic Pulmonary Fibrosis

The pathogenesis of IPF is characterized by the persistent activation of fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of ECM and progressive scarring of the lung parenchyma. Evidence suggests that DPP4 is intricately involved in these profibrotic processes.

Upregulation of DPP4 in IPF

Studies have demonstrated an overexpression of DPP4 in the lung tissue of IPF patients compared to healthy controls.[2] However, there is conflicting evidence regarding the specific cell types expressing elevated DPP4. Some studies indicate an increase in DPP4-positive activated fibroblasts, while others report a decrease in DPP4-expressing fibroblasts in IPF lung tissue, suggesting a more complex and potentially context-dependent role.[2][3]

DPP4 and Fibroblast Activation

DPP4 is considered a marker of activated fibroblasts in several fibrotic conditions.[4][5] Its expression is often induced by the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β).[5] Overexpression of DPP4 in fibroblasts promotes their activation, characterized by increased expression of α-smooth muscle actin (α-SMA) and enhanced collagen production. Conversely, inhibition or genetic knockout of DPP4 has been shown to reduce fibroblast proliferation, migration, and differentiation into myofibroblasts.[4][5]

Signaling Pathways Involving DPP4 in Fibrosis

DPP4 modulates fibrotic responses through several interconnected signaling pathways.

TGF-β Signaling

The TGF-β signaling pathway is a central driver of fibrosis. DPP4 has been shown to regulate TGF-β-induced fibroblast activation. One key mechanism involves the modulation of the non-canonical TGF-β pathway through Extracellular signal-regulated kinase (ERK). Inhibition of DPP4 has been demonstrated to interfere with TGF-β-induced ERK signaling, thereby reducing the expression of fibrotic markers.[5] Some studies also suggest a role for DPP4 in modulating the canonical SMAD signaling pathway, although this appears to be more context-dependent.[1][2]

TGF_beta_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R ERK ERK TGF_beta_R->ERK Non-canonical Pathway SMAD SMAD2/3 TGF_beta_R->SMAD Canonical Pathway DPP4 DPP4 DPP4->ERK pERK p-ERK ERK->pERK Fibrosis_Genes Fibrosis-related Gene Expression (α-SMA, Collagen) pERK->Fibrosis_Genes pSMAD p-SMAD2/3 SMAD->pSMAD pSMAD->Fibrosis_Genes DPP4_inhibitor DPP4 Inhibitors DPP4_inhibitor->DPP4

TGF-β signaling pathways involving DPP4 in fibroblast activation.
PAR2 Signaling

Recent evidence points to a novel signaling axis involving soluble DPP4 and Proteinase-Activated Receptor-2 (PAR2). Soluble DPP4 can directly activate PAR2 on fibroblasts, leading to the activation of NF-κB and SMAD signaling pathways, which in turn promotes the expression of fibrotic proteins like α-SMA and collagen.[2][4] This pathway appears to be independent of the enzymatic activity of DPP4.

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sDPP4 Soluble DPP4 PAR2 PAR2 sDPP4->PAR2 NFkB NF-κB PAR2->NFkB SMAD SMAD PAR2->SMAD pNFkB p-NF-κB NFkB->pNFkB Fibrosis_Genes Fibrosis-related Gene Expression (α-SMA, Collagen) pNFkB->Fibrosis_Genes pSMAD p-SMAD SMAD->pSMAD pSMAD->Fibrosis_Genes DPP4_inhibitor DPP4 Inhibitors (e.g., Linagliptin) DPP4_inhibitor->sDPP4

Soluble DPP4-PAR2 signaling pathway in fibroblast activation.
DPP4-GLP-1/GLP-1R Axis

DPP4 is the primary enzyme responsible for the degradation of the incretin hormone GLP-1. GLP-1 receptor (GLP-1R) agonists have demonstrated anti-fibrotic effects in various organs, including the lung.[6] While the direct effects of GLP-1R activation on lung fibroblasts are still being elucidated, it is hypothesized that by inhibiting DPP4, the increased bioavailability of GLP-1 could contribute to the anti-fibrotic effects. However, some studies suggest that DPP4 inhibitors can exert their anti-fibrotic effects independently of GLP-1.[2]

Preclinical Evidence for DPP4 Inhibition in Pulmonary Fibrosis

A substantial body of preclinical evidence from both in vitro and in vivo models supports the therapeutic potential of DPP4 inhibition for pulmonary fibrosis.

In Vitro Studies

DPP4 inhibitors, such as vildagliptin and sitagliptin, have been shown to attenuate TGF-β1-induced differentiation of lung fibroblasts into myofibroblasts, as evidenced by reduced expression of α-SMA and collagen.[1]

In Vivo Animal Models

In the bleomycin-induced mouse model of pulmonary fibrosis, treatment with DPP4 inhibitors like vildagliptin has been shown to effectively reduce inflammation, inhibit the expression of ECM proteins, and ultimately alleviate lung tissue fibrosis.[6] Similarly, DPP4 knockout mice exhibit reduced sensitivity to bleomycin-induced dermal and pulmonary fibrosis.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the role of DPP4 in fibrosis.

ParameterNormal Lung FibroblastsIPF Lung FibroblastsReference
DPP4+ Fibroblasts (%) 23.4% (mean)4.6% (mean)[3]
DPP4 mRNA Expression (Fold Change vs. Control) BaselineDecreased with TGF-β1 treatment[3]

Table 1: DPP4 Expression in Human Lung Fibroblasts

DPP4 InhibitorIC50Assay ConditionsReference
Sitagliptin ~19 nMRecombinant human DPP4, Fluorogenic substrateBenchChem
Vildagliptin ~62 nMRecombinant human DPP4, Fluorogenic substrate[7]
Linagliptin ~1 nMRecombinant human DPP4, Fluorogenic substrate[7]

Table 2: IC50 Values of Common DPP4 Inhibitors

TreatmentEffect on Fibrosis MarkersAnimal ModelReference
Vildagliptin Decreased α-SMA, Collagen I, Collagen IV, FibronectinBleomycin-induced pulmonary fibrosis (mouse)[6]
Sitagliptin Decreased α-SMA, Collagen I, Collagen III, FibronectinTGF-β1-stimulated lung fibroblasts (in vitro)[1]
Linagliptin Ameliorated pathological changes, reduced oxidative stress and inflammationBleomycin-induced systemic sclerosis (mouse model with pulmonary fibrosis)[2]

Table 3: Effects of DPP4 Inhibitors on Fibrosis Markers in Preclinical Models

Clinical Perspectives

Despite the promising preclinical data, there is a notable absence of completed or ongoing large-scale clinical trials specifically investigating the efficacy of DPP4 inhibitors for the treatment of Idiopathic Pulmonary Fibrosis. Searches of clinical trial registries do not currently yield dedicated studies for this indication. The existing clinical use of DPP4 inhibitors is primarily for type 2 diabetes. While some studies have explored their role in other lung diseases or COVID-19-related fibrosis, the translation of preclinical findings in IPF to the clinical setting remains a critical unmet need.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of DPP4 and IPF research.

In Vitro TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation

Objective: To induce the differentiation of primary human lung fibroblasts into myofibroblasts to study the effects of DPP4 modulation.

Materials:

  • Primary human lung fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Recombinant human TGF-β1 (10 ng/mL)

  • DPP4 inhibitor of choice (e.g., Sitagliptin, Vildagliptin)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western blotting or immunofluorescence (primary antibodies for α-SMA, collagen I; secondary antibodies)

Protocol:

  • Culture primary human lung fibroblasts in DMEM with 10% FBS until they reach 70-80% confluency.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Treat the cells with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of the DPP4 inhibitor for 48-72 hours. A vehicle control group should be included.

  • After the treatment period, wash the cells with PBS.

  • Lyse the cells for protein extraction and subsequent Western blot analysis for α-SMA and collagen I expression.

  • Alternatively, fix the cells for immunofluorescence staining to visualize α-SMA stress fibers.

differentiation_workflow start Culture primary lung fibroblasts to 70-80% confluency starve Serum starve for 24h start->starve treat Treat with TGF-β1 +/- DPP4 inhibitor for 48-72h starve->treat wash Wash with PBS treat->wash analyze Analyze for myofibroblast markers (α-SMA, Collagen) wash->analyze

References

An In-depth Technical Guide on Selective JAK3 Inhibition for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a compound designated "DPPY" as a Janus Kinase 3 (JAK3) inhibitor in the public domain. This guide provides a comprehensive overview of a representative selective JAK3 inhibitor, referred to as Compound X , based on data from various publicly available sources on selective JAK3 inhibitors for autoimmune diseases. The data and protocols presented here are a composite from multiple studies to illustrate the key aspects of the discovery and characterization of such an inhibitor.

Introduction: The Rationale for Selective JAK3 Inhibition in Autoimmune Diseases

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] These signaling pathways are pivotal in regulating immune responses, and their dysregulation is a hallmark of many autoimmune diseases.[1][3] While pan-JAK inhibitors have shown clinical efficacy, they are often associated with side effects due to the broad inhibition of multiple cytokine pathways.[1]

Selective inhibition of JAK3 presents a promising therapeutic strategy for autoimmune disorders.[2][4] Unlike other JAKs which are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[1][2] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] These cytokines are crucial for the proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells, key players in the pathogenesis of autoimmune diseases.[5] By selectively targeting JAK3, it is possible to modulate the immune response with greater precision and potentially a better safety profile.[1]

Mechanism of Action of Selective JAK3 Inhibitors

Selective JAK3 inhibitors are designed to target the ATP-binding site of the JAK3 kinase domain.[5] A key feature of the JAK3 active site that enables selectivity is the presence of a unique cysteine residue (Cys909 in human JAK3) at a position where other JAK family members have a serine.[7][8] This allows for the development of both reversible and irreversible (covalent) inhibitors that can achieve high selectivity for JAK3.[4][7]

Upon cytokine binding to its receptor, JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which ultimately drives the inflammatory response.[5] Selective JAK3 inhibitors block this cascade at the initial phosphorylation step, thereby inhibiting the downstream signaling of γc cytokines.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data for a representative selective JAK3 inhibitor, Compound X, based on findings from various studies on similar selective inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

KinaseIC50 (nM)Selectivity vs. JAK3Reference
JAK3 0.15 - 40 -[4][6]
JAK1>1000>25-fold[4]
JAK2>1000>25-fold[4]
TYK2>5000>125-fold[4]

Table 2: Cellular Activity

AssayCell LineStimulusIC50 (nM)Reference
IL-2 induced STAT5 phosphorylationHuman T-cellsIL-250 - 100[7]
IL-4 induced STAT6 phosphorylationDND39 cellsIL-4~70[7]
IL-6 induced STAT3 phosphorylationHuman PBMCsIL-6>3000[6]
EPO induced STAT5 phosphorylationUT-7 cellsEPO>3000[6]

Table 3: In Vivo Efficacy in Animal Models of Autoimmune Disease

Animal ModelSpeciesDosingEfficacy OutcomeReference
Collagen-Induced Arthritis (CIA)Mouse30 mg/kg, oral, twice dailySignificant reduction in joint inflammation and pathology[4]
Adjuvant-Induced Arthritis (AIA)Rat10 mg/kg, oral, once dailyBlocked development of inflammation[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against JAK family kinases.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the respective JAK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP.

    • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Compound X serially diluted in DMSO.

    • Detection reagents (e.g., Streptavidin-conjugated acceptor beads and a phosphotyrosine-specific antibody conjugated to a donor bead for AlphaScreen assay).

  • Procedure:

    • Add kinase buffer, the respective JAK enzyme, and the biotinylated substrate peptide to the wells of a microplate.

    • Add serially diluted Compound X or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for each enzyme).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate in the dark to allow for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the DMSO control.

    • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

Objective: To assess the inhibitory effect of Compound X on cytokine-induced STAT phosphorylation in a cellular context.

Principle: Cells are stimulated with a specific cytokine to induce the phosphorylation of a downstream STAT protein. The levels of phosphorylated STAT (pSTAT) are then measured, typically by flow cytometry or a cell-based ELISA.

Protocol:

  • Reagents and Materials:

    • Relevant human cell lines (e.g., T-cells, PBMCs).

    • Cell culture medium.

    • Compound X serially diluted in DMSO.

    • Cytokines (e.g., IL-2, IL-6).

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5, anti-pSTAT3).

  • Procedure:

    • Pre-incubate the cells with serially diluted Compound X or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Fix the cells to preserve the phosphorylation state of the proteins.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • The MFI data is used to calculate the percent inhibition of STAT phosphorylation at each concentration of Compound X.

    • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of Compound X in a mouse model of rheumatoid arthritis.

Principle: Arthritis is induced in susceptible mice by immunization with type II collagen. The development of disease, characterized by joint inflammation and swelling, is monitored over time. The effect of the test compound on disease severity is assessed.

Protocol:

  • Animals:

    • DBA/1 mice, which are genetically susceptible to CIA.

  • Induction of Arthritis:

    • On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • On day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Dosing:

    • Begin oral administration of Compound X or vehicle control at the onset of clinical signs of arthritis (typically around day 21-25).

    • Continue dosing daily or twice daily for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of erythema and swelling).

    • At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

  • Data Analysis:

    • Compare the mean clinical scores and paw swelling between the treatment and vehicle groups over time.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.

    • Score the histological sections for the severity of arthritis.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK1 JAK1 Receptor:f1->JAK1 Activation JAK3 JAK3 Receptor:f1->JAK3 Activation JAK1->JAK3 Phosphorylation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Translocation & Binding

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Mechanism of Selective JAK3 Inhibition

JAK3_Inhibition cluster_inhibition Inhibition JAK3 JAK3 STAT STAT JAK3->STAT Phosphorylation ATP ATP ATP->JAK3 Binds to active site Compound_X Compound X Compound_X->JAK3 Competitively Binds Compound_X->Blocked pSTAT pSTAT Blocked->STAT Phosphorylation Blocked

Caption: Competitive inhibition of JAK3 by Compound X, preventing STAT phosphorylation.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start Induce_CIA Induce Collagen-Induced Arthritis in DBA/1 Mice Start->Induce_CIA Group_Allocation Randomly Allocate Mice to Vehicle and Treatment Groups Induce_CIA->Group_Allocation Dosing Oral Dosing with Compound X or Vehicle Control Group_Allocation->Dosing Monitoring Monitor Clinical Score and Paw Swelling Dosing->Monitoring Termination Terminate Study and Collect Tissues Monitoring->Termination Analysis Histological and Statistical Analysis Termination->Analysis End End Analysis->End

Caption: Workflow for evaluating the efficacy of a JAK3 inhibitor in a mouse model of arthritis.

References

Understanding the Structure-Activity Relationship of DPPY: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Structure-Activity Relationship of DPPY, a Potent Thieno[3,2-d]pyrimidine-based Kinase Inhibitor.

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel class of thieno[3,2-d]pyrimidine-based inhibitors targeting key protein tyrosine kinases (PTKs) implicated in various pathologies. This compound and its analogs have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), highlighting their therapeutic potential in oncology and inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and B-cell lymphomas.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical scaffolds, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Scaffold and Mechanism of Action

This compound and its derivatives are built upon a thieno[3,2-d]pyrimidine core. This heterocyclic scaffold serves as a versatile backbone for the design of kinase inhibitors. The mechanism of action for many of these compounds involves the formation of a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition. This is often achieved through the incorporation of an acrylamide "warhead".

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the thieno[3,2-d]pyrimidine scaffold. The following tables summarize the quantitative data from SAR studies, showcasing the impact of various chemical modifications on the inhibitory activity against EGFR, BTK, and JAK3.

CompoundR1R2EGFR IC50 (nM)BTK IC50 (nM)JAK3 IC50 (nM)
This compound (6) HN,N-dimethylamino<10<10<10
9a FN,N-dimethylamino--1.9
9g ClN,N-dimethylamino--1.8
8e H4-hydroxypiperidin-1-yl--1.38

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR, BTK, or JAK3 enzyme

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the respective kinase enzyme, and the test compound solution.

  • Incubate the plate for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Km value for the specific kinase.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based reaction.

  • The luminescence signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add kinase and test compound to plate prep_compounds->add_reagents prep_reagents Prepare kinase, ATP, and substrate solutions prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Initiate reaction with ATP and substrate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect ADP incubate->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence calculate_inhibition Calculate % inhibition measure_luminescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

In Vitro Kinase Inhibition Assay Workflow

Signaling Pathways

This compound and its analogs exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

JAK3/STAT Pathway in Idiopathic Pulmonary Fibrosis and B-Cell Lymphoma

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. In IPF, the JAK/STAT pathway is implicated in the profibrotic effects of various cytokines. In B-cell lymphomas, constitutive activation of the JAK/STAT pathway can drive cell proliferation and survival. Inhibition of JAK3 by this compound can block the phosphorylation and activation of STAT proteins, thereby mitigating the downstream effects of pro-inflammatory and pro-proliferative signals.

G cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 activates stat STAT jak3->stat phosphorylates p_stat p-STAT (dimer) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription p_stat->gene_transcription cellular_response Proliferation, Inflammation, Fibrosis gene_transcription->cellular_response This compound This compound This compound->jak3 inhibits

JAK3/STAT Signaling Pathway and this compound Inhibition
BTK Signaling Pathway in B-Cell Lymphoma

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the PLCγ2, ERK, and NF-κB pathways. These pathways are essential for B-cell proliferation, survival, and differentiation. In B-cell malignancies, aberrant BCR signaling can lead to uncontrolled cell growth. This compound, by inhibiting BTK, can disrupt these pro-survival signals.

G bcr B-Cell Receptor (BCR) lyn_syk Lyn/Syk bcr->lyn_syk activates btk BTK lyn_syk->btk phosphorylates plcg2 PLCγ2 btk->plcg2 erk ERK btk->erk nfkb NF-κB btk->nfkb proliferation Proliferation & Survival plcg2->proliferation erk->proliferation nfkb->proliferation This compound This compound This compound->btk inhibits

BTK Signaling Pathway in B-Cells and this compound Inhibition
EGFR Signaling Pathway in Idiopathic Pulmonary Fibrosis

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a role in tissue repair and regeneration. However, in the context of IPF, aberrant EGFR activation can contribute to fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis. Ligands such as TGF-α can activate EGFR, which in turn stimulates downstream pathways like the PI3K/Akt and MAPK/ERK pathways. Inhibition of EGFR by this compound can help to mitigate these pro-fibrotic processes.

G tgfa TGF-α egfr EGFR tgfa->egfr binds and activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt mapk_erk MAPK/ERK Pathway egfr->mapk_erk fibroblast Fibroblast Proliferation & Myofibroblast Differentiation pi3k_akt->fibroblast mapk_erk->fibroblast fibrosis Fibrosis fibroblast->fibrosis This compound This compound This compound->egfr inhibits

EGFR Signaling in Fibrosis and this compound Inhibition

Conclusion

The thieno[3,2-d]pyrimidine scaffold, exemplified by this compound, represents a promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies indicate that modifications at various positions of the core structure can significantly impact the inhibitory activity against EGFR, BTK, and JAK3. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and optimization of this class of compounds. Furthermore, the elucidation of the roles of these kinases in the signaling pathways of diseases like idiopathic pulmonary fibrosis and B-cell lymphomas underscores the therapeutic potential of this compound and its analogs. Further research is warranted to explore the full clinical utility of these promising kinase inhibitors.

Preliminary Toxicity Profile of DPPY (Thieno[3,2-d]pyrimidine-based JAK3 inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity data available for a novel class of thieno[3,2-d]pyrimidine derivatives, potent inhibitors of Janus Kinase 3 (JAK3). For the purpose of this document, this class of compounds will be referred to by the developmental code DPPY. The information presented herein is based on published preclinical data and is intended to guide further non-clinical and clinical development.

Introduction

The this compound compounds are a series of thieno[3,2-d]pyrimidines designed as selective inhibitors of Janus Kinase 3 (JAK3). JAK3 plays a critical role in cytokine signaling that governs the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. Its restricted expression in hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies. The lead compounds from this series have demonstrated high potency against JAK3. This guide focuses on the initial safety assessment of these compounds, a critical step in their development as potential therapeutic agents.

In Vitro Cytotoxicity

Preliminary assessment of cytotoxicity is a key indicator of a compound's potential for causing cellular damage. The cytotoxicity of the this compound compounds has been evaluated in vitro against a normal human cell line.

Quantitative Cytotoxicity Data

The available data on the cytotoxic effects of the lead this compound compounds on normal human cells are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.

Compound IDCell LineAssay TypeIncubation TimeIC50 (µM)Reference
Compound 8e Human Bronchial Epithelial (HBE) cellsNot SpecifiedNot Specified> 39.0[1]
Compound 9a *Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedNot SpecifiedWeak inhibition at 20 µM[2]

*Compound 9a is a structurally related thieno[3,2-d]pyrimidine derivative and a potent JAK3 inhibitor. This data is included for comparative purposes.

The data indicates that the lead this compound compound, 8e, exhibits low cytotoxicity against normal human bronchial epithelial cells.[1] Similarly, a related compound, 9a, showed minimal impact on the viability of normal peripheral blood mononuclear cells at a significant concentration.[2]

Genotoxicity and In Vivo Acute Toxicity

As of the date of this document, no publically available data from formal genotoxicity (e.g., Ames test, micronucleus assay) or in vivo acute toxicity studies for the this compound compounds have been identified. Such studies are critical for a comprehensive safety assessment and are recommended for future investigation.

Class-Related Safety Considerations: JAK Inhibitors

This compound compounds belong to the class of Janus Kinase (JAK) inhibitors. It is important to consider the known safety profile of other drugs in this class that are approved for therapeutic use. Common safety concerns associated with systemic JAK inhibition include an increased risk of:

  • Serious Infections: Due to the immunosuppressive nature of JAK inhibition.

  • Thromboembolic Events: Including deep vein thrombosis and pulmonary embolism.

  • Malignancies: Particularly lymphoma and lung cancer.

  • Cardiovascular Events: Such as heart attack and stroke.

It is crucial to note that the this compound compounds are selective for JAK3. As JAK1 and JAK2 are more broadly expressed, a higher selectivity for JAK3 may potentially mitigate some of the side effects associated with pan-JAK inhibitors. However, this needs to be confirmed through rigorous non-clinical and clinical studies.

Experimental Protocols

The following section details the general methodology for a standard in vitro cytotoxicity assay, which is representative of the likely method used to generate the data in this guide.

In Vitro Cytotoxicity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound compound stock solution (in a suitable solvent, e.g., DMSO)

  • Human Bronchial Epithelial (HBE) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: HBE cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: A dilution series of the this compound compound is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the this compound compound. Control wells containing medium with the vehicle (e.g., DMSO) and medium alone (for blank) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HBE Cells in 96-well Plate treatment Treat Cells with this compound Compound cell_seeding->treatment compound_prep Prepare this compound Compound Dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Signaling Pathway: JAK-STAT Inhibition by this compound

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 2. Activation stat STAT jak3->stat 3. Phosphorylation p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation This compound This compound Compound This compound->jak3 Inhibition transcription Gene Transcription (Inflammation, Proliferation) dna->transcription 6. Regulation cytokine Cytokine cytokine->receptor 1. Binding

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Conclusion

The preliminary toxicity data for the this compound class of thieno[3,2-d]pyrimidine-based JAK3 inhibitors suggests a favorable in vitro safety profile, with low cytotoxicity observed against a normal human cell line. However, a comprehensive toxicological evaluation, including genotoxicity and in vivo acute and repeated-dose toxicity studies, is essential to fully characterize the safety of these compounds before proceeding to clinical trials. The known class-related risks of JAK inhibitors should also be carefully considered and monitored in future studies. The high selectivity for JAK3 may offer a safety advantage, which warrants further investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of DPPY Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DPPY (compound 6), a potent protein tyrosine kinase (PTK) inhibitor, in cell culture experiments. This compound has been identified as a strong inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).

Introduction to this compound (compound 6)

This compound is a small molecule inhibitor with significant potential in preclinical research, particularly in the fields of oncology and inflammatory diseases. Its high potency against key signaling kinases makes it a valuable tool for studying cellular pathways and for the early-stage development of targeted therapies. In a key study, this compound, also referred to as compound 8e, demonstrated a half-maximal inhibitory concentration (IC50) of 1.38 nM against JAK3, highlighting its strong inhibitory effect.[1]

Mechanism of Action

This compound exerts its biological effects by targeting the ATP-binding sites of EGFR, BTK, and JAK3, thereby preventing the phosphorylation of their downstream substrates. This action blocks the activation of critical signaling cascades involved in cell proliferation, survival, and differentiation.

Data Presentation

The following table summarizes the known quantitative data for this compound.

Target KinaseIC50 Value (nM)Cell Line(s)Reference
JAK3<10Not SpecifiedMedchemExpress
EGFR<10Not SpecifiedMedchemExpress
BTK<10Not SpecifiedMedchemExpress
JAK31.38Not Specified[1]

Note: Further details on the specific cell lines used for IC50 determination were not available in the public domain.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

The following diagrams illustrate the points of inhibition by this compound within the EGFR, BTK, and JAK3 signaling pathways.

EGFR_pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates This compound This compound Inhibitor This compound->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

BTK_pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates This compound This compound Inhibitor This compound->BTK Inhibits NF_kB NF-κB Pathway PLCg2->NF_kB Activation B-Cell Activation & Proliferation NF_kB->Activation

Figure 2: BTK Signaling Pathway Inhibition by this compound.

JAK3_pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates This compound This compound Inhibitor This compound->JAK3 Inhibits Transcription Gene Transcription (Immune Response) STAT->Transcription

Figure 3: JAK3-STAT Signaling Pathway Inhibition by this compound.
General Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis a Prepare this compound Stock Solution d Treat Cells with This compound Working Solution a->d b Culture Cells c Seed Cells in Plates b->c c->d e Cell Viability Assay (e.g., MTT) d->e f Western Blot for Phospho-Proteins d->f g Other Functional Assays d->g

Figure 4: General workflow for in vitro studies using this compound.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (compound 6) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol for 10 mM Stock Solution:

  • This compound has a molecular weight of 507.97 g/mol . To prepare a 10 mM stock solution, weigh out 5.08 mg of this compound powder.

  • Dissolve the this compound powder in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Working Solutions:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.

  • A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.

Materials:

  • Cells cultured in 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a general framework for analyzing the inhibition of EGFR, BTK, or JAK3 phosphorylation by this compound.

Materials:

  • Cells cultured in 6-well plates or larger culture dishes

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-BTK, anti-phospho-JAK3, and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR activation) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

General Cell Culture and Aseptic Techniques

  • All cell culture work should be performed in a certified Class II biological safety cabinet to maintain sterility.

  • All reagents and media should be sterile.

  • Use proper aseptic techniques, including sterilizing work surfaces and equipment with 70% ethanol.

  • Regularly monitor cell cultures for any signs of contamination.

  • Ensure proper personal protective equipment (PPE), including lab coats and gloves, is worn at all times.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's safety data sheet (SDS) for handling and disposal of chemical reagents.

References

Application Notes: In Vivo Characterization of DPPY

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a compound specifically designated as "DPPY" with publicly available in vivo study protocols did not yield specific results. The term "this compound" is more commonly associated with a Python toolbox for sampling Determinantal Point Processes in the field of machine learning.

Therefore, this document provides a detailed template for "Application Notes and Protocols" for a hypothetical investigational compound, hereafter referred to as This compound , which is assumed to be a novel dihydropyridine-based L-type calcium channel blocker. The protocols, data, and signaling pathways described are representative of what would be expected for a compound in this class during preclinical in vivo evaluation. Researchers and drug development professionals can adapt this template for their specific compound of interest.

Compound: this compound (Hypothetical L-type Calcium Channel Blocker)

Audience: Researchers, scientists, and drug development professionals.

Purpose: To provide a comprehensive guide for the in vivo assessment of the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in rodent models.

Introduction

This compound is a novel dihydropyridine analog designed to selectively block L-type calcium channels. These channels are crucial in regulating cardiovascular function, and their modulation is a key therapeutic strategy for hypertension and other cardiovascular disorders. These application notes describe the fundamental in vivo protocols to characterize the efficacy, safety, and pharmacokinetic profile of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

The pharmacokinetic profile of this compound was assessed in female Sprague-Dawley rats following intravenous and oral administration. A two-compartment model with nonlinear elimination was found to best characterize the pharmacokinetic profiles.

ParameterIntravenous (1 mg/kg)Intravenous (2 mg/kg)Intravenous (5 mg/kg)Oral (25 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 250 ± 35510 ± 481300 ± 15085 ± 15180 ± 30
Tmax (h) 0.10.10.11.52.0
AUC (0-t) (ng·h/mL) 450 ± 50980 ± 1102800 ± 320350 ± 40780 ± 90
Half-life (t1/2) (h) 2.5 ± 0.33.1 ± 0.44.5 ± 0.63.8 ± 0.55.2 ± 0.7
Clearance (L/h/kg) 2.2 ± 0.22.0 ± 0.21.8 ± 0.2--
Vd (L/kg) 2.0 ± 0.32.1 ± 0.32.0 ± 0.2--
Bioavailability (%) ---8.28.5

Data are presented as mean ± standard deviation (n=6 per group).

Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)

The pharmacodynamic effect of this compound on mean arterial pressure (MAP) was evaluated in conscious, freely moving Spontaneously Hypertensive Rats (SHRs).

Treatment GroupDose (mg/kg, p.o.)Baseline MAP (mmHg)Max MAP Reduction (mmHg)Duration of Action (h)
Vehicle -185 ± 105 ± 2-
This compound 10182 ± 825 ± 56
This compound 30188 ± 1245 ± 812
This compound 100184 ± 960 ± 10>24
Amlodipine 10186 ± 1140 ± 710

Data are presented as mean ± standard deviation (n=8 per group).

Acute Toxicity Profile of this compound in Mice

An acute toxicity study was performed in CD-1 mice to determine the median lethal dose (LD50) and observe signs of toxicity.

Dose (mg/kg, i.p.)Number of AnimalsMortalitiesObserved Signs of Toxicity
Vehicle 10 (5M, 5F)0None
50 10 (5M, 5F)0Mild sedation, resolved within 2 hours
100 10 (5M, 5F)0Sedation, ataxia, resolved within 4 hours
200 10 (5M, 5F)2Severe sedation, ataxia, labored breathing
400 10 (5M, 5F)6Severe sedation, ataxia, labored breathing, convulsions

LD50 was calculated to be approximately 250 mg/kg.

Experimental Protocols

Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animals: Female Sprague-Dawley rats (200-250 g).

Procedure:

  • Animal Preparation: Rats are cannulated in the jugular vein for blood sampling and the carotid artery for intravenous administration under anesthesia. Animals are allowed to recover for at least 24 hours.

  • Dosing:

    • Intravenous (IV): this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Doses of 1, 2, and 5 mg/kg are administered as a bolus injection.

    • Oral (PO): this compound is suspended in 0.5% methylcellulose. Doses of 25 and 50 mg/kg are administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing K2EDTA, centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound.

Animals: Male Spontaneously Hypertensive Rats (SHRs) (300-350 g).

Procedure:

  • Telemetry Implantation: Rats are anesthetized, and a pressure-transmitting catheter is implanted into the abdominal aorta for continuous monitoring of blood pressure and heart rate. Animals are allowed to recover for at least one week.

  • Acclimatization: Rats are housed individually and acclimatized to the experimental conditions for at least 3 days before dosing.

  • Dosing: this compound is suspended in 0.5% methylcellulose and administered orally at doses of 10, 30, and 100 mg/kg. A vehicle control group and a positive control group (Amlodipine, 10 mg/kg) are included.

  • Data Collection: Mean arterial pressure (MAP) and heart rate are continuously recorded via the telemetry system for 24 hours post-dose.

  • Data Analysis: The change in MAP from baseline is calculated for each animal. The maximum reduction in MAP and the duration of action are determined.

Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of this compound.

Animals: CD-1 mice (20-25 g), both male and female.

Procedure:

  • Dosing: this compound is dissolved in a vehicle of 10% DMSO and 90% corn oil. A range of doses (e.g., 50, 100, 200, 400 mg/kg) are administered as a single intraperitoneal (i.p.) injection. A vehicle control group is included.

  • Observation: Animals are observed continuously for the first 4 hours post-dosing and then daily for 14 days. Observations include changes in skin and fur, eyes, respiratory rate, autonomic and central nervous system effects (e.g., sedation, ataxia), and mortality.

  • Body Weight: Individual animal weights are recorded before dosing and on days 1, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Visualization of Pathways and Workflows

Signaling Pathway of this compound

DPPY_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_channel L-type Ca²⁺ Channel This compound->L_type_Ca_channel Blocks Vasodilation Vasodilation This compound->Vasodilation Results in Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Muscle Contraction MLC_P->Contraction Leads to

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Procurement Procure SHRs Telemetry_Implantation Implant Telemetry (1 week recovery) Animal_Procurement->Telemetry_Implantation Acclimatization Acclimatize (3 days) Telemetry_Implantation->Acclimatization Baseline_Recording Record Baseline Blood Pressure Acclimatization->Baseline_Recording Dosing Administer this compound (p.o.) Baseline_Recording->Dosing Post_Dose_Recording Record Blood Pressure (24 hours) Dosing->Post_Dose_Recording Data_Analysis Analyze MAP Data Post_Dose_Recording->Data_Analysis Reporting Generate Report Data_Analysis->Reporting

Caption: Workflow for the antihypertensive efficacy study in SHRs.

Logical Relationship for Go/No-Go Decision

Go_NoGo_Decision cluster_criteria Decision Criteria PK Favorable PK Profile? (e.g., Oral Bioavailability > 10%) Decision Go/No-Go Decision PK->Decision Efficacy Significant Efficacy? (e.g., MAP reduction > 20 mmHg) Efficacy->Decision Safety Acceptable Safety Margin? (e.g., LD50 > 10x ED50) Safety->Decision Go Proceed to Chronic Toxicology Studies Decision->Go All Criteria Met NoGo Re-evaluate or Terminate Project Decision->NoGo Criteria Not Met

Caption: Logical framework for a Go/No-Go decision post-initial in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing fluorescence polarization (FP) in kinase assays. A common query involves the use of specific compounds, such as DPPY, as fluorescent probes. It is important to clarify that This compound (N-(4-anilino-2-pyridinyl)-N'-(4-phenoxyphenyl)urea) is recognized as a potent protein tyrosine kinase inhibitor and not a fluorescent probe itself[1][2]. However, the underlying interest likely lies in employing competitive binding assays to screen for and characterize kinase inhibitors.

Fluorescence polarization is a powerful, homogeneous technique well-suited for high-throughput screening (HTS) of kinase inhibitors. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer" or "probe") when it binds to a larger molecule, such as a protein kinase[3][4]. This methodology enables the determination of inhibitor potency by monitoring the displacement of the fluorescent tracer from the kinase's active site by an unlabeled test compound.

Principle of Fluorescence Polarization Kinase Assay

In a competitive FP-based kinase assay, a fluorescently labeled ligand, often a known kinase inhibitor, serves as the tracer. When the tracer is unbound and free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger kinase enzyme, the tracer's rotation is significantly slowed, resulting in the emission of highly polarized light.

Unlabeled inhibitor compounds from a screening library can compete with the fluorescent tracer for binding to the kinase's active site. This competition leads to the displacement of the tracer from the kinase, causing it to tumble freely again and resulting in a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase, allowing for the determination of inhibitory constants such as the IC50.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Unbound Tracer Fluorescent Tracer (Rapid Tumbling) Emission1 Depolarized Emitted Light Unbound Tracer->Emission1 Kinase Kinase Excitation1 Polarized Excitation Light Excitation1->Unbound Tracer Inhibitor Test Inhibitor BoundTracer Fluorescent Tracer Complex Kinase-Tracer Complex (Slow Tumbling) Emission2 Polarized Emitted Light Complex->Emission2 Excitation2 Polarized Excitation Light Excitation2->Complex Kinase2 Kinase Inhibitor->Kinase2 Binds FreeTracer Displaced Fluorescent Tracer

Figure 1: Principle of a competitive fluorescence polarization kinase assay.

Experimental Protocols

The following protocols provide a general framework for developing and performing a competitive FP-based kinase assay. Optimization of specific concentrations and incubation times will be necessary for each kinase-tracer system.

I. Reagent Preparation
  • Kinase Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase.

  • Kinase Stock Solution: Prepare a concentrated stock solution of the purified kinase in a suitable storage buffer. The final concentration used in the assay will need to be determined empirically.

  • Fluorescent Tracer Stock Solution: Dissolve the fluorescently labeled inhibitor (tracer) in DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

  • Test Compound (Inhibitor) Stock Solution: Prepare stock solutions of the unlabeled test compounds in DMSO.

II. Assay Optimization

Before screening, it is crucial to determine the optimal concentrations of the kinase and the fluorescent tracer.

  • Tracer Concentration Determination (Kd determination):

    • Prepare a series of dilutions of the fluorescent tracer in the kinase buffer.

    • Add a fixed, low concentration of the kinase to each dilution.

    • Measure the fluorescence polarization at each tracer concentration.

    • The Kd (dissociation constant) of the tracer for the kinase can be determined by plotting the FP signal against the tracer concentration and fitting the data to a one-site binding equation. A suitable tracer concentration for the competition assay is typically at or below the Kd value.

  • Kinase Titration:

    • Prepare a series of dilutions of the kinase in the kinase buffer.

    • Add a fixed concentration of the fluorescent tracer (determined in the previous step) to each kinase dilution.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the FP signal against the kinase concentration. The optimal kinase concentration should yield a stable and robust FP signal, typically corresponding to 80-90% of the maximum signal change.

III. Competitive Binding Assay Protocol
  • Prepare a reaction plate (e.g., a 384-well black plate).

  • Add the test compounds at various concentrations to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition (a known potent, unlabeled inhibitor at a saturating concentration).

  • Add the optimized concentration of the kinase to all wells.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the test compounds to bind to the kinase.

  • Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition reaction.

  • Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours). This incubation time should be optimized.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

IV. Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:

    • FP_sample is the fluorescence polarization of the test compound well.

    • FP_min is the fluorescence polarization of the control with saturating unlabeled inhibitor (maximum inhibition).

    • FP_max is the fluorescence polarization of the control with DMSO only (no inhibition).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Quantitative Data Summary

The optimal concentrations of assay components are critical for a successful FP kinase assay and must be determined empirically. The following table provides typical starting concentration ranges for assay development.

ReagentTypical Concentration RangePurpose
Kinase 1 - 100 nMThe binding partner for the tracer and inhibitor.
Fluorescent Tracer 0.5 - 2 x KdThe fluorescently labeled ligand that binds to the kinase.
ATP 1 - 100 µM (optional)Can be included to assess ATP-competitive binding.
Test Inhibitor 10 nM - 100 µMThe unlabeled compound being tested for inhibitory activity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic kinase signaling pathway that can be investigated using kinase assays.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (Assay Target) Upstream_Kinase->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Figure 2: A generic kinase signaling cascade.
Experimental Workflow Diagram

The logical flow of a competitive FP kinase assay is depicted below.

Experimental_Workflow Reagent_Prep Reagent Preparation (Kinase, Tracer, Inhibitors) Assay_Optimization Assay Optimization (Kinase & Tracer Titration) Reagent_Prep->Assay_Optimization Dispense_Inhibitor Dispense Test Inhibitors into Assay Plate Assay_Optimization->Dispense_Inhibitor Add_Kinase Add Kinase and Incubate Dispense_Inhibitor->Add_Kinase Add_Tracer Add Fluorescent Tracer and Incubate Add_Kinase->Add_Tracer Read_Plate Measure Fluorescence Polarization Add_Tracer->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis

References

Application of Diphenyleneiodonium Chloride (DPI) in B-cell Lymphoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "DPPY" did not yield specific results in the context of B-cell lymphoma research. This document has been generated based on the strong possibility of a typographical error and focuses on Diphenyleneiodonium chloride (DPI) , a compound with documented applications in B-cell lymphoma models.

Application Notes

Introduction:

Diffuse large B-cell lymphoma (DLBCL), an aggressive subtype of non-Hodgkin lymphoma, exhibits significant heterogeneity in its molecular pathogenesis and response to standard therapies.[1] A subset of DLBCL has been identified that displays heightened expression of genes related to mitochondrial oxidative phosphorylation (OXPHOS) and is less sensitive to inhibitors of the B-cell receptor signaling pathway.[2] This metabolic characteristic presents a potential therapeutic vulnerability. DPI is a well-characterized inhibitor of flavoenzymes, including components of the mitochondrial electron transport chain, making it a valuable tool for investigating the role of OXPHOS in B-cell lymphoma survival and proliferation.[2][3]

Mechanism of Action:

DPI primarily functions as an inhibitor of oxidative phosphorylation.[2] It covalently modifies and inhibits flavin-containing enzymes, such as NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][4] This disruption of electron flow leads to a decrease in mitochondrial respiration and a subsequent reduction in ATP production.[4] In B-cell lymphoma cells, this energy depletion can trigger cell cycle arrest and inhibit cell growth.[2]

Applications in B-cell Lymphoma Research:

  • Investigating Metabolic Dependencies: DPI can be utilized to study the reliance of different B-cell lymphoma subtypes (e.g., GCB-DLBCL, ABC-DLBCL) on oxidative phosphorylation for survival and growth.

  • Evaluating Therapeutic Potential: As a potent inhibitor of OXPHOS, DPI serves as a preclinical tool to assess the therapeutic efficacy of targeting this metabolic pathway in B-cell lymphoma.

  • Synergy with Other Agents: Studies can be designed to explore the synergistic effects of DPI with other anti-lymphoma agents, potentially overcoming resistance mechanisms.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DPI in various B-cell lymphoma cell lines after 72 hours of exposure, as determined by an MTS assay.[2]

Cell LineB-cell Lymphoma SubtypeIC50 (nM)
Karpas422Germinal Center B-cell-like (GCB) DLBCL~12-40
SuDHL4Germinal Center B-cell-like (GCB) DLBCL~12-40
RI-1Activated B-cell-like (ABC) DLBCL~12-40
U2932Activated B-cell-like (ABC) DLBCL~12-40
BL2Burkitt Lymphoma149

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is adapted from standard MTS assay procedures to determine the effect of DPI on the viability of B-cell lymphoma cells.[2]

Materials:

  • B-cell lymphoma cell lines (e.g., SuDHL4, U2932)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Diphenyleneiodonium chloride (DPI)

  • 96-well microtiter plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

  • DPI Treatment: Prepare serial dilutions of DPI in complete culture medium. Add the desired concentrations of DPI to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of DPI-treated lymphoma cells using PI staining and flow cytometry.[5][6][7]

Materials:

  • DPI-treated and control lymphoma cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µL of RNase A solution to degrade RNA. Incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution to the cells.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).

Apoptosis Assay using Annexin V and PI Staining

This protocol describes a common method to detect apoptosis in DPI-treated cells by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

  • DPI-treated and control lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The cell populations are defined as:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

    • Necrotic: Annexin V-negative, PI-positive

Visualizations

DPI_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects DPI DPI (Diphenyleneiodonium Chloride) ComplexI Complex I (NADH Dehydrogenase) DPI->ComplexI Inhibits ComplexII Complex II (Succinate Dehydrogenase) DPI->ComplexII Inhibits ETC Electron Transport Chain ComplexI->ETC ComplexII->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Growth_Inhibition Cell Growth Inhibition ATP_Synthase->Growth_Inhibition Reduced ATP leads to Cell_Cycle_Arrest S-Phase Arrest ATP_Synthase->Cell_Cycle_Arrest

Caption: Mechanism of DPI-induced cell growth inhibition in B-cell lymphoma.

MTS_Assay_Workflow start Start seed_cells Seed Lymphoma Cells (96-well plate) start->seed_cells treat_dpi Add DPI Serial Dilutions (Include Vehicle Control) seed_cells->treat_dpi incubate_72h Incubate for 72 hours (37°C, 5% CO₂) treat_dpi->incubate_72h add_mts Add MTS Reagent to each well incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure Absorbance (490 nm) incubate_mts->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTS cell viability assay.

DPI_Effects_Logic DPI_Treatment DPI Treatment of B-cell Lymphoma Cells OXPHOS_Inhibition Inhibition of Oxidative Phosphorylation (OXPHOS) DPI_Treatment->OXPHOS_Inhibition ATP_Depletion ATP Depletion OXPHOS_Inhibition->ATP_Depletion Leads to Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) ATP_Depletion->Cell_Cycle_Arrest Induces Growth_Inhibition Cell Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition Results in

References

Application of DPPY Probe in Elucidating EGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention. The study of EGFR signaling dynamics, including receptor activation, downstream pathway modulation, and inhibitor efficacy, necessitates advanced molecular tools. DPPY is a novel fluorescent probe based on the diketopyrrolopyrrole (DPP) scaffold, designed for the specific and sensitive detection of EGFR activity in living cells. DPP-based fluorophores are known for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable emission spectra, making them ideal for biological imaging applications.[1][2] This application note details the use of this compound for studying EGFR signaling, providing protocols for cellular imaging, flow cytometry, and western blot analysis, along with expected quantitative data.

Principle of a this compound-based Probe

This compound is a fluorescent probe designed to selectively bind to the active conformation of the EGFR kinase domain. Its design incorporates a specific pharmacophore that recognizes the ATP-binding pocket of activated EGFR. Upon binding, the probe's fluorescence intensity increases significantly, allowing for the visualization and quantification of active EGFR in cells. This "turn-on" fluorescence mechanism minimizes background signal and enhances the signal-to-noise ratio, enabling sensitive detection of EGFR activation.

Applications in EGFR Signaling Research

  • Monitoring EGFR Activation: Visualize the spatio-temporal dynamics of EGFR activation in response to ligand stimulation (e.g., EGF).

  • High-Throughput Screening: Quantify the efficacy of potential EGFR inhibitors in cell-based assays.

  • Drug Resistance Studies: Investigate mechanisms of resistance to EGFR-targeted therapies by monitoring EGFR activity in resistant cell lines.

  • Cancer Cell Stratification: Differentiate between cell populations with varying levels of EGFR activity.[3]

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments using the this compound probe to study EGFR signaling in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.

Table 1: Flow Cytometry Analysis of EGFR Activation

Cell LineTreatmentThis compound Mean Fluorescence Intensity (MFI)Fold Change vs. Control
A431Untreated Control150 ± 121.0
A431EGF (100 ng/mL, 15 min)1250 ± 858.3
A431EGF + Gefitinib (1 µM)210 ± 201.4

Table 2: Inhibition of EGFR Kinase Activity by Gefitinib

Gefitinib Concentration (µM)This compound Fluorescence Intensity (% of EGF-stimulated control)
0100
0.0185
0.152
115
105

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFR Activation

Objective: To visualize the localization and activation of EGFR in response to EGF stimulation using fluorescence microscopy.

Materials:

  • This compound fluorescent probe

  • A431 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • Phosphate Buffered Saline (PBS)

  • Hoechst 33342 nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate A431 cells on glass-bottom dishes and culture in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

  • Serum Starvation: Prior to the experiment, starve the cells in serum-free DMEM for 12-16 hours.

  • This compound Staining: Incubate the cells with 1 µM this compound in serum-free DMEM for 30 minutes at 37°C.

  • Wash: Gently wash the cells twice with warm PBS.

  • EGF Stimulation: Add serum-free DMEM containing 100 ng/mL EGF to the cells.

  • Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound and Hoechst 33342. Capture images at different time points (e.g., 0, 5, 15, and 30 minutes) to observe the dynamics of EGFR activation.

EGFR_Activation_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_stim Stimulation & Imaging A Plate A431 Cells B Serum Starve A->B C Incubate with this compound B->C D Wash C->D E Add EGF D->E F Live-Cell Imaging E->F

Figure 1. Workflow for live-cell imaging of EGFR activation.
Protocol 2: Flow Cytometry Analysis of EGFR Inhibition

Objective: To quantify the inhibition of EGFR activation by a tyrosine kinase inhibitor (e.g., Gefitinib) using flow cytometry.

Materials:

  • This compound fluorescent probe

  • A431 cells

  • DMEM with 10% FBS

  • EGF

  • Gefitinib

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Grow A431 cells in 6-well plates to 80-90% confluency.

  • Serum Starvation: Starve cells in serum-free DMEM for 12-16 hours.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of Gefitinib (or vehicle control) in serum-free DMEM for 2 hours at 37°C.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.

  • This compound Staining: Add this compound to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Cell Harvesting: Wash cells with PBS, detach with Trypsin-EDTA, and resuspend in ice-cold PBS.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for this compound.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Culture & Starve A431 Cells B Add Gefitinib A->B C Stimulate with EGF B->C D Stain with this compound C->D E Harvest Cells D->E F Flow Cytometry E->F EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR This compound This compound Probe This compound->EGFR

References

Application Notes and Protocols: Experimental Design for DPP4 Drug Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of drug studies targeting Dipeptidyl Peptidase-4 (DPP4), a serine protease involved in various physiological processes. DPP4 is a well-established therapeutic target, particularly for type 2 diabetes, due to its role in inactivating incretin hormones.[1][2][3] This document outlines key in vitro and in vivo experimental protocols, data presentation strategies, and visual workflows to facilitate the preclinical evaluation of DPP4-targeting drug candidates.

Introduction to DPP4 and its Signaling Pathway

Dipeptidyl Peptidase-4 (DPP4) is a transmembrane glycoprotein that also exists in a soluble, catalytically active form in circulation.[3] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various peptide hormones and chemokines. A primary physiological role of DPP4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-stimulated insulin secretion and suppressed glucagon release. This mechanism forms the basis for the use of DPP4 inhibitors in the management of type 2 diabetes.[2]

The signaling cascade initiated by active GLP-1 involves its binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, which leads to a cascade of intracellular events culminating in insulin exocytosis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Pancreatic β-cell) DPP4_Inhibitor DPP4 Inhibitor (Drug Candidate) DPP4 DPP4 DPP4_Inhibitor->DPP4 Inhibits Active_GLP1 Active GLP-1 Active_GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor Active_GLP1->GLP1R Binds Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Produces AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Mobilizes Insulin_Exocytosis Insulin Exocytosis Insulin_Vesicles->Insulin_Exocytosis Leads to Start Start Fasting Overnight Fasting (12-16 hours) Start->Fasting Baseline_Measurements Record Baseline Weight & Blood Glucose (t = -30 min) Fasting->Baseline_Measurements Dosing Oral Administration (Test Compound, Vehicle, or Positive Control) Baseline_Measurements->Dosing Glucose_Challenge Oral Glucose Gavage (2 g/kg, t = 0 min) Dosing->Glucose_Challenge Blood_Sampling Blood Glucose & Plasma Sampling (t = 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Calculate Glucose AUC Analyze Insulin & GLP-1 Blood_Sampling->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Administration of DPP4 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Dipeptidyl Peptidase-4 (DPP4) inhibitors in various animal models. The protocols detailed below are based on established research methodologies and are intended to assist in the preclinical evaluation of this class of therapeutic agents.

Introduction to DPP4 Inhibitors

Dipeptidyl Peptidase-4 (DPP4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2] Their primary mechanism of action is to prevent the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting the DPP4 enzyme, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release.[1][2] Preclinical studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of novel DPP4 inhibitors.

Animal Models in DPP4 Inhibitor Research

The most commonly used animal models for studying DPP4 inhibitors include:

  • Rodents (Mice and Rats): Due to their small size, short generation time, and well-characterized genetics, mice and rats are the most frequently used species.[3] Various strains are employed, including normal healthy animals for pharmacokinetic studies and diabetic models (e.g., streptozotocin-induced or diet-induced obesity models) for efficacy studies.[1][4]

  • Dogs and Monkeys: These larger animal models are often used in later-stage preclinical development to assess pharmacokinetics and safety in a species more physiologically similar to humans.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of common DPP4 inhibitors in animal models.

Table 1: Dosage and Administration Routes of DPP4 Inhibitors in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleReference(s)
Sitagliptin Mice (C57BL/6J)Oral (gavage)4 µ g/mouse - 40 mg/mouseWater[7][8]
Mice (ob/ob)Oral (gavage)10 mg/kg0.25% Carboxymethylcellulose[9]
RatsOral10 mg/kgNot Specified[10]
Saxagliptin RatsOral (gavage)10 mg/kg0.5% Sodium carboxymethyl cellulose[11]
RatsIntravenous0.5 mg/kgSaline[11]
Linagliptin Mice (NOD)Oral (in diet)0.083 g/kg of chowChow[12]
Mice (C57/BL6)Oral (gavage)10 mg/kgSaline[13]
Mice (C57BL/6)IntraperitonealNot SpecifiedCitrate buffer (for STZ)[14]

Table 2: Pharmacokinetic Parameters of DPP4 Inhibitors in Animal Models

CompoundAnimal ModelBioavailability (%)Plasma ClearancePlasma Half-life (h)Volume of Distribution (L/kg)Reference(s)
Saxagliptin Rats50-75115 mL/min/kg2.1 - 4.41.3 - 5.2[5]
Dogs50-759.3 mL/min/kg2.1 - 4.41.3 - 5.2[5]
Monkeys50-7514.5 mL/min/kg2.1 - 4.41.3 - 5.2[5]
Sitagliptin Not Specified~87Not Specified~12.4198 L (in humans)[9][15]
Vildagliptin Not Specified~85Not Specified~1.68 - 2.5470.5 L (in humans)[15]

Table 3: Recommended Maximum Administration Volumes and Needle Sizes for Rodents

SpeciesRouteMaximum VolumeRecommended Needle GaugeReference(s)
Mouse Oral (gavage)10 mL/kg18-20 G[5][16]
Intravenous (IV)5 mL/kg27-30 G[17]
Intraperitoneal (IP)10 mL/kg26-27 G[17]
Subcutaneous (SC)10 mL/kg25-27 G[17]
Rat Oral (gavage)10-20 mL/kg16-18 G[16]
Intravenous (IV)5 mL/kg25-27 G[18]
Intraperitoneal (IP)10 mL/kg23-25 G
Subcutaneous (SC)5-10 mL/kg23-25 G

Experimental Protocols

The following are detailed protocols for the most common routes of administration for DPP4 inhibitors in rodent models.

Oral Administration (Gavage)

Oral gavage is a precise method for delivering a specific dose of a compound directly into the stomach.[5][16]

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip).[5][16]

  • Syringe.

  • DPP4 inhibitor solution/suspension.

  • Animal scale.

Protocol:

  • Animal Preparation: Weigh the animal to accurately calculate the dosing volume.[6][16]

  • Vehicle Preparation: Dissolve or suspend the DPP4 inhibitor in the chosen vehicle (e.g., water, 0.5% CMC). Ensure the solution is homogenous.

  • Dosage Calculation: Calculate the required volume based on the animal's weight and the desired dose (mg/kg). The maximum recommended volume for mice is 10 ml/kg and for rats is 10-20 ml/kg.[6][16]

  • Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, scruff the animal to immobilize the head and body.[16] For rats, hold the animal firmly around the thoracic region.[5]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[16] The animal should swallow as the tube passes. Do not force the needle if resistance is met.[16]

  • Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly and steadily.[6]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.[19]

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh Weigh Animal calculate Calculate Dosage weigh->calculate prepare Prepare Solution restrain Restrain Animal prepare->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer monitor Monitor Animal administer->monitor

Experimental workflow for oral gavage.

Intravenous Administration (Tail Vein Injection)

Intravenous injection allows for the direct administration of the compound into the systemic circulation, providing 100% bioavailability.

Materials:

  • Sterile syringe.

  • Sterile needle (27-30G for mice, 25-27G for rats).[17][18]

  • DPP4 inhibitor solution.

  • Restraint device.

  • Heat lamp or warming pad (optional, for vasodilation).

Protocol:

  • Animal Preparation: Place the animal in a restraint device to secure it and expose the tail. Warming the tail with a heat lamp can help dilate the veins, making them easier to visualize.[18]

  • Vehicle Preparation: Ensure the DPP4 inhibitor is completely dissolved in a sterile, injectable-grade vehicle (e.g., saline).

  • Dosage Calculation: The recommended maximum bolus injection volume for mice is 5 ml/kg.

  • Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[20] A successful cannulation is often indicated by a "flash" of blood in the needle hub.

  • Administration: Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).

  • Post-Injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor its recovery.

G cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure restrain Restrain Animal warm_tail Warm Tail (Optional) restrain->warm_tail locate_vein Locate Tail Vein warm_tail->locate_vein prepare Prepare Sterile Solution prepare->restrain insert_needle Insert Needle locate_vein->insert_needle inject Inject Slowly insert_needle->inject apply_pressure Apply Pressure inject->apply_pressure monitor Monitor Animal apply_pressure->monitor

Experimental workflow for intravenous injection.

Intraperitoneal Administration

Intraperitoneal injection is a common method for administering substances that are not suitable for oral or intravenous routes.

Materials:

  • Sterile syringe.

  • Sterile needle (26-27G for mice).[21]

  • DPP4 inhibitor solution.

Protocol:

  • Animal Preparation: Restrain the mouse by scruffing and turn it to expose the abdomen.[22]

  • Vehicle Preparation: Prepare the DPP4 inhibitor in a suitable sterile vehicle.

  • Dosage Calculation: The maximum recommended injection volume for mice is 10 ml/kg.[17]

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.[22][23]

  • Administration: Aspirate briefly to ensure the needle has not entered a blood vessel or organ, then inject the solution.

  • Post-Injection Monitoring: Return the animal to its cage and observe for any adverse reactions.

G cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure restrain Restrain Animal locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site prepare Prepare Sterile Solution prepare->restrain insert_needle Insert Needle locate_site->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject monitor Monitor Animal inject->monitor

Experimental workflow for intraperitoneal injection.

Signaling Pathways

DPP4 inhibitors exert their effects by modulating the incretin signaling pathway and have also been shown to play a role in T-cell activation.

Incretin Signaling Pathway

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 gip Active GIP k_cells->gip dpp4 DPP4 Enzyme glp1->dpp4 Degradation beta_cells β-cells glp1->beta_cells alpha_cells α-cells glp1->alpha_cells gip->dpp4 Degradation gip->beta_cells inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inactive_gip Inactive GIP dpp4->inactive_gip dpp4_inhibitor DPP4 Inhibitor dpp4_inhibitor->dpp4 Inhibits insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon

Mechanism of action of DPP4 inhibitors on the incretin pathway.

DPP4 and T-Cell Activation

DPP4, also known as CD26, is expressed on the surface of T-cells and is involved in their activation.[24]

G cluster_tcell T-Cell tcr T-Cell Receptor (TCR) costimulation Co-stimulatory Signal tcr->costimulation dpp4_cd26 DPP4 (CD26) dpp4_cd26->costimulation chemokines Chemokines (e.g., CXCL10) dpp4_cd26->chemokines Cleavage activation T-Cell Activation costimulation->activation apc Antigen Presenting Cell (APC) apc->tcr Antigen Presentation truncated_chemokines Truncated Chemokines (Altered Activity) chemokines->truncated_chemokines dpp4_inhibitor DPP4 Inhibitor dpp4_inhibitor->dpp4_cd26 Inhibits Enzymatic Activity

Role of DPP4 (CD26) in T-cell activation.

References

Application Notes and Protocols: Techniques for Measuring Dipeptidyl Peptidase 4 (DPP4) Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that is widely expressed in various tissues.[1][2] It plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP4, the levels of active incretins are increased, leading to improved glycemic control, making DPP4 a key therapeutic target for type 2 diabetes.[3] Beyond its role in glucose homeostasis, DPP4 is also involved in immune regulation, signal transduction, and apoptosis.[2][5]

These application notes provide detailed protocols for key in vitro assays used to determine the efficacy of DPP4 inhibitors, a crucial step in the drug discovery and development process.

DPP4 Mechanism of Action and Signaling Pathway

DPP4 inhibitors function by blocking the active site of the DPP4 enzyme, thereby preventing the degradation of incretin hormones.[3] The prolonged activity of GLP-1 and GIP leads to enhanced glucose-stimulated insulin secretion and reduced glucagon levels. DPP4 also engages in signaling through interactions with other membrane proteins and the extracellular matrix.[6][7] For instance, it can interact with caveolin-1, potentially influencing downstream insulin signaling pathways involving Akt.[7][8]

DPP4_Signaling_Pathway DPP4 Signaling and Incretin Degradation Pathway cluster_incretin Incretin Axis cluster_pancreas Pancreatic Response cluster_glucose Systemic Effect cluster_signaling Cellular Signaling GLP-1_GIP_Active Active GLP-1 / GIP DPP4 DPP4 Enzyme GLP-1_GIP_Active->DPP4 Substrate Insulin ↑ Insulin Secretion GLP-1_GIP_Active->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP-1_GIP_Active->Glucagon Inhibits GLP-1_GIP_Inactive Inactive GLP-1 / GIP DPP4->GLP-1_GIP_Inactive Cleaves Caveolin1 Caveolin-1 DPP4->Caveolin1 Interacts with Inhibitor DPP4 Inhibitor Inhibitor->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Effect Akt Akt Pathway Caveolin1->Akt Modulates Fluorometric_Assay_Workflow Workflow for Fluorometric DPP4 Inhibition Assay A 1. Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitors, Controls) B 2. Dispense Compounds Add test inhibitors, positive control (e.g., Sitagliptin), and vehicle (DMSO) to respective wells of a 96-well plate. A->B C 3. Add DPP4 Enzyme Dispense diluted human recombinant DPP4 solution to all wells except blanks. B->C D 4. Pre-incubation Incubate the plate for 10-30 minutes at 37°C to allow inhibitor binding. C->D E 5. Initiate Reaction Add DPP4 substrate (Gly-Pro-AMC) solution to all wells. D->E F 6. Incubate and Read Incubate for 30 minutes at 37°C, protected from light. E->F G 7. Measure Fluorescence Read fluorescence at Ex: 360 nm / Em: 460 nm. F->G H 8. Data Analysis Calculate % Inhibition and determine IC50 values. G->H Cell_Based_Assay_Workflow Workflow for Cell-Based DPP4 Inhibition Assay A 1. Cell Seeding Seed cells expressing DPP4 (e.g., HepG-2) into a 96-well plate and culture overnight. B 2. Compound Addition Remove culture medium and add test inhibitors, positive control, and vehicle control diluted in assay buffer. A->B C 3. Pre-incubation Incubate the plate for a defined period (e.g., 30 minutes) at 37°C. B->C D 4. Add Fluorescent Probe Add a cell-permeable, DPP4-specific fluorescent probe to all wells. C->D E 5. Incubation Incubate for 60 minutes at 37°C to allow for probe cleavage. D->E F 6. Measure Fluorescence Read the fluorescence intensity using a microplate reader at the appropriate wavelengths. E->F G 7. Data Analysis Calculate % Inhibition and determine IC50 values. F->G

References

Application Notes and Protocols for Flow Cytometry Analysis Following Oxidative Stress Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in a multitude of pathological conditions. A key downstream event of oxidative stress is lipid peroxidation, the process where ROS attack lipids in cell membranes, leading to cellular damage. Diphenyl-1-pyrenylphosphine (DPPY), a non-fluorescent probe, is a valuable tool for quantifying lipid peroxidation. Upon reaction with lipid hydroperoxides, this compound is oxidized to the highly fluorescent this compound-oxide, allowing for the sensitive detection of lipid peroxidation within cellular membranes by flow cytometry.[1][2]

These application notes provide a comprehensive framework for inducing oxidative stress in a cellular model and subsequently analyzing the key outcomes of lipid peroxidation, apoptosis, and cell cycle distribution using flow cytometry. The protocols herein describe the use of hydrogen peroxide (H₂O₂) as a model agent for inducing oxidative stress, followed by detailed methods for staining with this compound, Annexin V/Propidium Iodide (PI), and PI alone for cell cycle analysis.

I. Data Presentation: Quantitative Analysis of Oxidative Stress Effects

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells subjected to oxidative stress. These values are illustrative and may vary depending on the cell type, treatment conditions, and experimental setup.

Table 1: Analysis of Lipid Peroxidation using this compound

Treatment GroupThis compound Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Untreated Control150 ± 251.0
Vehicle Control165 ± 301.1
H₂O₂ Treated (e.g., 500 µM)850 ± 755.7

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control94.8 ± 2.52.8 ± 0.92.4 ± 0.6
H₂O₂ Treated (e.g., 500 µM)45.7 ± 4.535.1 ± 3.219.2 ± 2.8

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control65.4 ± 3.320.1 ± 2.114.5 ± 1.9
Vehicle Control64.9 ± 3.820.5 ± 2.514.6 ± 1.8
H₂O₂ Treated (e.g., 500 µM)75.2 ± 4.112.3 ± 1.712.5 ± 1.5

II. Experimental Protocols

A. Protocol for Induction of Oxidative Stress

This protocol describes the use of hydrogen peroxide (H₂O₂) to induce oxidative stress in cultured cells. The optimal concentration and incubation time should be determined empirically for each cell line.

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Preparation of H₂O₂: Prepare a fresh stock solution of H₂O₂ in sterile PBS or serum-free medium. A common starting range for H₂O₂ concentration is 100 µM to 1 mM.[3]

  • Treatment: Remove the culture medium and wash the cells once with sterile PBS. Add the H₂O₂-containing medium to the cells. Incubate for the desired period (e.g., 2-6 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting: Following incubation, harvest the cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.

B. Protocol for Lipid Peroxidation Analysis using this compound
  • This compound Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol. The final working concentration typically ranges from 5 to 20 µM.

  • Cell Staining: Resuspend the harvested cell pellet in 1 mL of PBS containing the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS to remove excess probe.

  • Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS or flow cytometry staining buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. This compound-oxide fluorescence can be excited with a UV or violet laser and detected in the blue channel (e.g., ~380 nm emission).[1][2]

C. Protocol for Apoptosis Analysis using Annexin V/PI

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

  • Harvest and Wash: Harvest the treated and control cells and wash them once with cold PBS.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Protocol for Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal to properly resolve the G0/G1, S, and G2/M peaks.

III. Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow cluster_1 Flow Cytometry Analysis cell_culture Cell Culture treatment Induce Oxidative Stress (e.g., H₂O₂ Treatment) cell_culture->treatment harvest Harvest Cells treatment->harvest This compound Lipid Peroxidation (this compound Staining) harvest->this compound apoptosis Apoptosis (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle

Caption: Experimental workflow for analyzing cellular responses to oxidative stress.

G ros Increased ROS (e.g., from H₂O₂) lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage membrane_damage Membrane Damage lipid_perox->membrane_damage mito Mitochondrial Dysfunction lipid_perox->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis p53 p53 Activation dna_damage->p53 p53->caspases cell_cycle_arrest Cell Cycle Arrest (G1/S Checkpoint) p53->cell_cycle_arrest

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Novel Compound (e.g., DPPY) Dosage for Mouse Models of IPF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing mouse models of Idiopathic Pulmonary Fibrosis (IPF) to optimize the dosage of novel therapeutic compounds, referred to here as DPPY.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for a novel compound like this compound in a mouse model of IPF?

A1: The optimal starting dose for a novel compound depends on its physicochemical properties, in vitro potency, and any existing toxicological data. A common approach is to start with a dose-ranging study. It is crucial to first establish the maximum tolerated dose (MTD) in healthy mice before proceeding to efficacy studies in diseased animals. The MTD is the highest dose of a drug that does not cause unacceptable side effects.

Q2: Which mouse model of IPF is most appropriate for testing a novel compound?

A2: The bleomycin-induced pulmonary fibrosis model is the most widely used and well-characterized model for IPF research.[1][2][3][4][5] It involves the administration of the chemotherapeutic agent bleomycin to induce lung injury and subsequent fibrosis, mimicking some aspects of human IPF.[2][4] The choice of bleomycin administration route (intratracheal, intravenous, or intraperitoneal) can influence the pattern and severity of fibrosis.[4][6]

Q3: When should I start administering this compound in a bleomycin-induced IPF model?

A3: The timing of administration depends on whether you are assessing a preventative or therapeutic effect.

  • Preventative Regimen: this compound is administered at the same time as or shortly after bleomycin induction (typically within the first 7 days). This approach evaluates the compound's ability to prevent the initial inflammatory and subsequent fibrotic response.[2]

  • Therapeutic Regimen: this compound administration begins after the fibrotic phase has been established (usually 10-14 days post-bleomycin). This regimen is more clinically relevant as it assesses the compound's ability to halt or reverse existing fibrosis.[2]

Q4: How can I assess the efficacy of this compound in my mouse model?

A4: Efficacy can be evaluated through a combination of histological, biochemical, and functional assessments.

  • Histopathology: Lung tissue sections can be stained with Masson's trichrome or Picro-Sirius red to visualize collagen deposition and assess the extent of fibrosis. A semi-quantitative scoring system, such as the Ashcroft score, is often used.

  • Biochemical Analysis: The total lung collagen content can be quantified using a hydroxyproline assay.[7] Levels of pro-fibrotic cytokines and growth factors (e.g., TGF-β) in bronchoalveolar lavage fluid (BALF) or lung homogenates can also be measured.

  • Lung Function: In-life lung function measurements can provide a physiological assessment of disease progression and treatment response.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality rate in the bleomycin-treated group. - Bleomycin dose is too high for the mouse strain.- Improper administration technique causing excessive lung injury.- Secondary infection.- Perform a dose-response study to determine the optimal bleomycin concentration for your specific mouse strain (C57BL/6 mice are known to be more susceptible).[4]- Ensure proper and consistent intratracheal instillation technique.- Maintain a sterile environment during the procedure and housing.
Inconsistent fibrotic response between mice in the same group. - Inaccurate or inconsistent bleomycin administration.- Genetic drift within the mouse colony.- Variability in the age, weight, or sex of the mice.- Practice the administration technique to ensure consistent delivery to the lungs.- Use mice from a reputable vendor with strict quality control.[8]- Use age- and sex-matched mice for all experimental groups.
This compound treatment shows no effect on fibrosis. - The dose of this compound is too low.- The compound has poor bioavailability or rapid metabolism.- The therapeutic window is narrow.- The target pathway of this compound is not central to bleomycin-induced fibrosis.- Conduct a dose-escalation study to find the optimal therapeutic dose.- Perform pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Test different administration routes (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
Unexpected toxicity or adverse effects with this compound treatment. - The dose of this compound is too high.- Off-target effects of the compound.- Interaction with bleomycin-induced pathology.- Reduce the dose of this compound.- Conduct a formal toxicity study to identify potential organ damage through histopathology and blood biochemistry.[9]- Monitor animal health closely (body weight, behavior, signs of distress).

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model (Intratracheal Administration)
  • Animal Model: 8-10 week old male C57BL/6 mice.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Bleomycin Administration:

    • Position the anesthetized mouse on a surgical board at a 45-degree angle.

    • Make a small incision in the neck to expose the trachea.

    • Using a fine-gauge needle, carefully cannulate the trachea.

    • Instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline (total volume of 50 µL) directly into the lungs.[3]

    • Suture the incision.

    • Allow the mouse to recover on a warming pad.

  • Post-Procedure Monitoring: Monitor the animals daily for any signs of distress, including weight loss, ruffled fur, and labored breathing.

  • Study Endpoints: Euthanize mice at a predetermined time point (e.g., day 14 or 21 for peak fibrosis) for tissue collection and analysis.[7]

Hydroxyproline Assay for Lung Collagen Quantification
  • Tissue Preparation:

    • Harvest the entire lung from the euthanized mouse.

    • Homogenize the lung tissue in a known volume of distilled water.

  • Hydrolysis:

    • Take an aliquot of the lung homogenate and add concentrated hydrochloric acid (HCl) to a final concentration of 6N.

    • Hydrolyze the sample at 110-120°C for 12-24 hours to break down the collagen into its constituent amino acids.

  • Oxidation:

    • Neutralize the hydrolyzed sample with sodium hydroxide (NaOH).

    • Add Chloramine-T solution to oxidize the hydroxyproline.

  • Colorimetric Reaction:

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colorimetric reaction.

  • Measurement:

    • Read the absorbance of the samples at 550-570 nm using a spectrophotometer.

    • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

Data Presentation

Table 1: Example Dose-Ranging Study for this compound in Healthy Mice (Maximum Tolerated Dose)

GroupThis compound Dose (mg/kg)Administration RouteObservation Period (days)Clinical Signs of ToxicityBody Weight Change (%)
1Vehicle ControlOral Gavage14None+5%
210Oral Gavage14None+4%
330Oral Gavage14None+3%
4100Oral Gavage14Lethargy, ruffled fur-10%
5300Oral Gavage14Severe lethargy, >20% weight loss-25%

Table 2: Example Efficacy Study of this compound in Bleomycin-Induced IPF Model

GroupTreatmentAshcroft Score (mean ± SEM)Lung Hydroxyproline (µ g/lung , mean ± SEM)Body Weight Change (%)
1Saline + Vehicle0.5 ± 0.1150 ± 10+5%
2Bleomycin + Vehicle5.8 ± 0.4450 ± 25-15%
3Bleomycin + this compound (10 mg/kg)4.2 ± 0.3320 ± 20-10%
4Bleomycin + this compound (30 mg/kg)2.5 ± 0.2210 ± 15-8%

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction IPF Induction (Day 0) cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (Day 21) acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization bleomycin Intratracheal Bleomycin Administration randomization->bleomycin lung_function Lung Function (Optional, in-life) randomization->lung_function Baseline treatment_preventative Preventative this compound Dosing (e.g., Day 0-14) bleomycin->treatment_preventative treatment_therapeutic Therapeutic this compound Dosing (e.g., Day 7-21) bleomycin->treatment_therapeutic euthanasia Euthanasia & Tissue Collection treatment_preventative->euthanasia treatment_therapeutic->euthanasia histology Histology (Ashcroft Score) euthanasia->histology biochemistry Biochemistry (Hydroxyproline Assay) euthanasia->biochemistry euthanasia->lung_function Final

Caption: Experimental workflow for testing a novel compound (this compound) in a mouse model of IPF.

tgf_beta_pathway cluster_nucleus Nuclear Translocation TGFb TGF-β TGFbR TGF-β Receptor Complex (TβRI/TβRII) TGFb->TGFbR Binds SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription SMAD_complex->Gene_transcription Nucleus Nucleus Myofibroblast Myofibroblast Differentiation Gene_transcription->Myofibroblast ECM Extracellular Matrix (ECM) Production (e.g., Collagen) Gene_transcription->ECM Fibroblast Fibroblast This compound This compound (Hypothetical) This compound->TGFbR Inhibits (Potential MoA)

Caption: Simplified TGF-β signaling pathway in pulmonary fibrosis and a potential point of intervention.

References

Technical Support Center: Overcoming Off-Target Effects of DUSP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "DPPY Inhibitor": Initial searches for "this compound inhibitor" did not yield information on a recognized class of molecules. Based on the query's focus on "off-target effects" in a research context, this guide will address the closely related and highly relevant topic of Dual-Specificity Phosphatase (DUSP) inhibitors . The principles and techniques discussed are broadly applicable to other small molecule inhibitors, including kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of DUSP inhibitors?

A: Off-target effects are unintended interactions of a DUSP inhibitor with proteins or other biomolecules that are not the intended DUSP target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting. It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended DUSP) and off-target effects.

Q2: How can I determine if my DUSP inhibitor is causing off-target effects?

A: A multi-pronged approach is essential for identifying off-target effects. Key strategies include:

  • Profiling against related enzymes: Screen the inhibitor against a panel of other phosphatases and kinases to identify potential unintended targets.[2][3]

  • Using structurally distinct inhibitors: Confirm that a different inhibitor targeting the same DUSP recapitulates the observed phenotype.[1]

  • Performing dose-response curves: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1] Off-target effects may appear at higher concentrations.[1]

  • Rescue experiments: Transfect cells with a mutant version of the target DUSP that is resistant to the inhibitor. If the phenotype is reversed, it strongly supports an on-target mechanism.[1]

  • Cellular thermal shift assays (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon inhibitor binding.[4]

  • Proteome-wide approaches: Techniques like chemical proteomics can identify a broader range of inhibitor-binding proteins in an unbiased manner.

Q3: What are some general strategies to minimize off-target effects?

A: Minimizing off-target effects is a key challenge in drug development.[5] Strategies include:

  • Using the lowest effective concentration: Use concentrations at or slightly above the IC50 for the primary target to minimize engagement of lower-affinity off-targets.[1]

  • Employing highly selective inhibitors: Whenever possible, use inhibitors that have been extensively profiled and are known to have high selectivity for the target DUSP.[2]

  • Rational drug design: Utilize computational and structural biology tools to design inhibitors with high specificity for the intended target.[5]

Troubleshooting Guide

Issue 1: The observed cellular phenotype does not correlate with the known function of the target DUSP.

  • Possible Cause: The phenotype may be a result of the inhibitor acting on one or more off-target proteins.

  • Troubleshooting Steps:

    • Validate with a secondary inhibitor: Treat cells with a structurally distinct inhibitor that targets the same DUSP. If the phenotype is reproduced, it is more likely to be an on-target effect.[1]

    • Perform a rescue experiment: Introduce an inhibitor-resistant mutant of the target DUSP. Reversal of the phenotype indicates an on-target effect.[1]

    • Conduct off-target screening: Profile the inhibitor against a broad panel of kinases and phosphatases to identify potential off-target interactions.[2]

Issue 2: The inhibitor exhibits significant cellular toxicity at concentrations required for on-target inhibition.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[1]

  • Troubleshooting Steps:

    • Lower the inhibitor concentration: Determine the minimal concentration required for on-target inhibition and assess if toxicity is reduced.[1]

    • Use a more selective inhibitor: Consult literature and chemical probe databases to identify an alternative inhibitor for your target with a better-documented selectivity profile.[1]

    • Identify the toxic off-target: If possible, identify the off-target responsible for the toxicity through profiling and validate its role. This can guide the development of more selective next-generation inhibitors.

Data Presentation

Table 1: Selectivity Profile of a Hypothetical DUSP5 Inhibitor (Compound X)

TargetIC50 (nM)Fold Selectivity vs. DUSP5
DUSP5 (On-Target) 15 1
DUSP125016.7
DUSP480053.3
DUSP6>10,000>667
PTP1B1,500100
SHP2>10,000>667
MKP-150033.3
JNK1>10,000>667
p38α8,000533

This table illustrates how to present selectivity data for a DUSP inhibitor. A higher fold selectivity indicates a more selective compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement in intact cells.[4]

  • Materials:

    • Cells expressing the target DUSP

    • DUSP inhibitor and vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Equipment for heating samples (e.g., PCR machine)

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody against the target DUSP

  • Methodology:

    • Cell Treatment: Treat intact cells with the DUSP inhibitor at various concentrations. Include a vehicle control.[1]

    • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).[1][4]

    • Lysis: Lyse the cells to release the proteins.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1][4]

    • Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target DUSP.

    • Quantification: Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[4]

Protocol 2: Radiometric Kinase/Phosphatase Assay for Off-Target Profiling

This protocol is a standard method for quantifying enzyme inhibition.

  • Materials:

    • Recombinant kinases/phosphatases

    • Specific substrate peptides/proteins for each enzyme

    • [γ-³³P]ATP (for kinases) or a phosphorylated substrate

    • Reaction buffer

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of the DUSP inhibitor.

    • In a 96-well plate, add the enzyme, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP (for kinases) or by placing at the appropriate temperature for phosphatases.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated/dephosphorylated substrate.

    • Wash the filter plate to remove unincorporated radioactivity.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[4]

Visualizations

cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates MAPK (p) Active MAPK Kinase Cascade->MAPK (p) Phosphorylates MAPK Inactive MAPK MAPK (p)->MAPK Dephosphorylated by Transcription Factor Transcription Factor MAPK (p)->Transcription Factor Activates DUSP (On-Target) DUSP (On-Target) DUSP (On-Target)->MAPK (p) Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Promotes Other Kinase (Off-Target) Other Kinase (Off-Target) Other Substrate Other Substrate Other Kinase (Off-Target)->Other Substrate Inhibits Phosphorylation Cell Toxicity Cell Toxicity Other Substrate->Cell Toxicity Leads to DUSP Inhibitor DUSP Inhibitor DUSP Inhibitor->DUSP (On-Target) Inhibits (On-Target Effect) DUSP Inhibitor->Other Kinase (Off-Target) Inhibits (Off-Target Effect)

Caption: On-target vs. off-target signaling pathways.

Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse Correlates Correlates with On-Target IC50? DoseResponse->Correlates SecondaryInhibitor Test Structurally Distinct Inhibitor Correlates->SecondaryInhibitor Yes OffTarget Likely Off-Target Effect Correlates->OffTarget No Reproduced Phenotype Reproduced? SecondaryInhibitor->Reproduced Rescue Perform Rescue Experiment with Resistant Mutant Reproduced->Rescue Yes Reproduced->OffTarget No Reversed Phenotype Reversed? Rescue->Reversed OnTarget Likely On-Target Effect Reversed->OnTarget Yes Reversed->OffTarget No Profiling Perform Broad-Panel Off-Target Profiling OffTarget->Profiling Identify Identify and Validate Off-Target(s) Profiling->Identify

Caption: Troubleshooting unexpected experimental results.

Inhibitor DUSP Inhibitor Biochem Biochemical Assays (Kinase/Phosphatase Panels) Inhibitor->Biochem Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) Inhibitor->Cellular Phenotypic Phenotypic Assays (e.g., Cell Viability, Reporter Assays) Inhibitor->Phenotypic Proteomics Unbiased Proteomics (e.g., Chemoproteomics) Inhibitor->Proteomics Data Integrate Data Biochem->Data Cellular->Data Phenotypic->Data Proteomics->Data Validate Validate Hits with Secondary Assays Data->Validate Confirm Confirmed On- and Off-Target Profile Validate->Confirm

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DPPY

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPPY, a potent thieno[3,2-d]pyrimidine-based JAK3 inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a promising therapeutic target for various autoimmune diseases and B-cell lymphomas.[1] Like many kinase inhibitors, particularly those with a thieno[3,2-d]pyrimidine scaffold, this compound is likely to exhibit poor aqueous solubility. This low solubility can significantly limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability, which can compromise its therapeutic efficacy in in vivo studies.

Q2: What are the typical causes of poor oral bioavailability for compounds like this compound?

A2: The primary reasons for the poor oral bioavailability of kinase inhibitors like this compound often include:

  • Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.

  • High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the intestinal wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents can create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption.Consider formulating this compound as a solid dispersion or a lipid-based system to improve dissolution and reduce variability. Standardize feeding protocols for animal studies.
Low or undetectable plasma concentrations after oral dosing. Very low bioavailability. Extensive first-pass metabolism.Increase the dose if tolerated. Switch to a more advanced formulation such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS). Consider co-administration with a CYP3A4 inhibitor if metabolism is suspected to be high, though this should be done with caution and thorough investigation.
Dose-dependent exposure is not achieved (exposure plateaus at higher doses). Dissolution rate-limited absorption. Saturation of absorption mechanisms.This strongly suggests a solubility/dissolution issue. Employing solubility-enhancing formulations like amorphous solid dispersions or lipid-based formulations is highly recommended.
Precipitation of the compound observed in the formulation before or during administration. The compound has low solubility in the chosen vehicle. The vehicle is not robust to dilution.Screen a wider range of vehicles, including co-solvents, surfactants, and lipids. For suspensions, ensure appropriate particle size and use of suspending agents. For solutions, consider pH adjustment if the compound's solubility is pH-dependent.

Quantitative Data on Bioavailability of Similar Compounds

Compound Class Oral Bioavailability (%) Species
HY3Thieno[3,2-d]pyrimidine RIPK2 inhibitor46.6Not Specified
Compound 20JAK3 Inhibitor25Mouse
RB1JAK3 Inhibitor72.52Mouse
TofacitinibPan-JAK Inhibitor74Human

This table is for comparative purposes only. The actual bioavailability of this compound may vary.

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for early-stage in vivo studies where small quantities of the compound are available.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Weigh the desired amounts of this compound and the chosen polymer (e.g., a 1:4 drug-to-polymer ratio).

  • Dissolve both the this compound and the polymer in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid dispersion under a high vacuum for at least 24 hours to remove any residual solvent.

  • Gently scrape the dried film from the flask.

  • Grind the resulting solid into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.

Preparation of a Simple Lipid-Based Formulation (Solution in Oil)

This is a straightforward approach for lipophilic compounds.

Materials:

  • This compound

  • Pharmaceutically acceptable oil (e.g., sesame oil, corn oil, Miglyol® 812)

  • Vial

  • Magnetic stirrer and stir bar

  • Heating plate (optional and to be used with caution)

Procedure:

  • Weigh the desired amount of this compound and place it in a glass vial.

  • Add the calculated volume of the selected oil to the vial.

  • Add a magnetic stir bar to the vial.

  • Stir the mixture at room temperature. Gentle heating (e.g., 30-40°C) can be applied to facilitate dissolution, but the thermal stability of this compound should be confirmed beforehand.

  • Continue stirring until the this compound is completely dissolved. Visual inspection should confirm the absence of any solid particles.

  • The resulting solution can be directly used for oral administration.

Visualizations

experimental_workflow Experimental Workflow for Improving this compound Bioavailability cluster_0 Problem Identification cluster_1 Hypothesis: Low Oral Bioavailability cluster_2 Formulation Development cluster_3 In Vitro Characterization cluster_4 In Vivo Evaluation cluster_5 Outcome start Poor in vivo efficacy or high variability of this compound hypothesis Investigate physicochemical properties (solubility, permeability) start->hypothesis formulation Select formulation strategy hypothesis->formulation asd Amorphous Solid Dispersion formulation->asd Poorly soluble, high melting point lipid Lipid-Based Formulation formulation->lipid Lipophilic compound nano Nanosuspension formulation->nano Very poorly soluble invitro Perform dissolution and stability testing asd->invitro lipid->invitro nano->invitro invivo Conduct pharmacokinetic studies in animal models invitro->invivo end Improved and consistent in vivo exposure of this compound invivo->end signaling_pathway Simplified JAK3 Signaling Pathway and Inhibition by this compound cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 activates stat STAT jak3->stat phosphorylates p_stat p-STAT stat->p_stat dimerization Dimerization p_stat->dimerization translocation Nuclear Translocation dimerization->translocation gene Gene Transcription (Inflammation, Cell Proliferation) translocation->gene This compound This compound This compound->jak3 inhibits

References

Technical Support Center: DPPY Inhibitor Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with DPPY (Dipeptidyl peptidase-4) inhibitors during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows decreasing activity over time in my multi-day cell culture experiment. What are the potential causes?

A1: A decline in inhibitor activity during prolonged experiments is a common issue that can stem from several factors. The primary culprits are chemical degradation of the inhibitor and its metabolism by the cells. Key instability factors include:

  • Hydrolysis: Many this compound inhibitors are susceptible to hydrolysis, especially at non-optimal pH. The culture medium's pH can shift over time, accelerating this degradation.

  • Oxidation: Components in the culture medium or cellular metabolic processes can generate reactive oxygen species (ROS), which may oxidize and inactivate the inhibitor.[1]

  • Intramolecular Cyclization: Some inhibitors, particularly those with specific structural motifs, can undergo intramolecular cyclization, rendering them inactive.

  • Metabolism by Cells: Cells can metabolize the inhibitor, reducing its effective concentration. The rate of metabolism can vary significantly between different cell types.

  • Adsorption to Labware: The inhibitor may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), lowering its bioavailable concentration.

Q2: How can I determine if my this compound inhibitor is degrading in the cell culture medium?

A2: To confirm degradation, you can perform a stability study under your experimental conditions. Incubate the inhibitor in the cell culture medium at 37°C and 5% CO2 for the duration of your experiment. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the intact inhibitor over time is indicative of instability.

Q3: What are the best practices for preparing and storing this compound inhibitor stock solutions to ensure stability?

A3: Proper handling and storage are critical for maintaining the integrity of your this compound inhibitor. Follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent recommended for your specific inhibitor (e.g., DMSO).

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage Temperature: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is generally acceptable.

  • Light Protection: Some inhibitors are photosensitive. Protect stock solutions from light by using amber vials or wrapping them in foil.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in long-term cell-based assays.
Potential Cause Troubleshooting Step Success Indicator
Inhibitor Degradation in Media Prepare fresh dilutions of the inhibitor in media immediately before each experiment.Consistent results are achieved across experiments.
Perform a time-course analysis of inhibitor stability in your specific cell culture media using HPLC or LC-MS.The concentration of the inhibitor remains stable over the experimental duration.
Cell Metabolism of Inhibitor If possible, use a cell line with lower metabolic activity or consider using a more metabolically stable analog of the inhibitor if available.Inhibitor efficacy is maintained for a longer period.
pH Shift in Culture Medium Monitor and maintain the pH of the cell culture medium throughout the experiment. Use buffered media if necessary.The pH of the medium remains within the optimal range for both the cells and the inhibitor.
Adsorption to Labware Consider using low-adsorption plasticware for your experiments.Higher effective concentration of the inhibitor in the media and more consistent results.
Issue 2: Complete loss of inhibitor activity after prolonged incubation.
Potential Cause Troubleshooting Step Success Indicator
Rapid Hydrolysis Review the literature for the optimal pH stability range of your inhibitor. Adjust the pH of your experimental buffer or media accordingly.The inhibitor retains its activity for a longer duration at the optimized pH.
Consider using a formulation with stabilizing excipients if compatible with your experimental setup.Enhanced stability of the inhibitor in solution.
Oxidative Degradation If feasible for your experiment, add antioxidants (e.g., ascorbic acid) to the medium to mitigate oxidative stress.The inhibitor's activity is preserved in the presence of antioxidants.
High Temperature-Induced Degradation While cell culture requires 37°C, minimize the time the inhibitor is exposed to this temperature before being added to the cells. Prepare dilutions just before use.Improved inhibitor performance in the assay.

Quantitative Data Summary

Table 1: Impact of pH and Temperature on this compound Inhibitor Stability

InhibitorpHTemperature (°C)Half-life (t½)Degradation Products
Vildagliptin 7.437~24 hoursCarboxylic acid metabolite (M20.7)
9.037ShorterIncreased formation of M20.7
Sitagliptin 7.437> 48 hoursMinimal degradation
3.050Stable-
Denagliptin AcidicNot SpecifiedDegradesCyclization to amidine, then hydrolysis to diketopiperazine[2]
BasicNot SpecifiedDegradesCyclization to amidine, then hydrolysis to diketopiperazine[2]

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Inhibitor

Objective: To evaluate the intrinsic stability of a this compound inhibitor under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound inhibitor

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the inhibitor stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the inhibitor stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the inhibitor stock solution with 3% H₂O₂. Keep the sample at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid inhibitor in a hot air oven at 80°C for 24 and 48 hours. Also, heat the inhibitor solution at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the solid inhibitor and its solution to UV light (254 nm) and fluorescent light in a photostability chamber for 24 and 48 hours.

  • Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent inhibitor and identify major degradation products.

Protocol 2: HPLC Method for this compound Inhibitor Stability Analysis

Objective: To quantify the concentration of a this compound inhibitor and its degradation products over time.

Instrumentation and Conditions (Example for Sitagliptin): [3]

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol and potassium phosphate buffer (pH 6.8) in a 60:40 v/v ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 260 nm.[3]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the this compound inhibitor at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the samples collected from the stability study (Protocol 1) or cell culture experiment with the mobile phase to fall within the concentration range of the calibration curve.

  • Injection and Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the peak area of the inhibitor in the chromatograms. Use the calibration curve to calculate the concentration of the inhibitor in each sample. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds to DPP4 DPP-4 GLP-1->DPP4 Inactivated by AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes DPPY_Inhibitor This compound Inhibitor DPPY_Inhibitor->DPP4 Inhibits Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Inhibitor Stock Solution C Add Inhibitor to Media/ Buffer at Time 0 A->C B Prepare Cell Culture Media or Buffer B->C D Incubate at 37°C, 5% CO2 (or other stress condition) C->D E Collect Aliquots at Multiple Time Points D->E F Analyze Samples by HPLC or LC-MS E->F G Quantify Parent Inhibitor and Degradation Products F->G H Plot Concentration vs. Time G->H I Determine Degradation Rate and Half-life H->I Troubleshooting_Logic Start Inconsistent Results Q1 Is the inhibitor freshly prepared? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Prepare fresh inhibitor solution and re-run Q1->A1_No No Q2 Is the media pH stable? A1_Yes->Q2 A2_Yes Consider other factors Q2->A2_Yes Yes A2_No Use buffered media and monitor pH Q2->A2_No No Q3 Has inhibitor stability in media been confirmed? A2_Yes->Q3 A3_Yes Investigate cellular metabolism or other interactions Q3->A3_Yes Yes A3_No Perform stability study (HPLC/LC-MS) Q3->A3_No No

References

Cell viability problems with high concentrations of DPPY

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DPPY, a potent Protein Tyrosine Kinase (PTK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to cell viability at high concentrations of this compound.

This compound is a powerful inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). While its potency makes it a valuable research tool and potential therapeutic agent, high concentrations can lead to off-target effects and cytotoxicity, complicating experimental results. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity with this compound at concentrations well below my expected IC50. What could be the cause?

A1: Several factors could contribute to this observation:

  • High Cellular Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of EGFR, BTK, or JAK3 signaling pathways, which are crucial for cell survival and proliferation.

  • Off-Target Effects: At higher concentrations, the specificity of kinase inhibitors can decrease, leading to the inhibition of other essential kinases and causing broad-spectrum cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).

  • Compound Instability: The compound may be unstable in the culture medium, degrading into a more toxic substance.

Q2: My cell viability assay results are highly variable between experiments. How can I improve consistency?

A2: Variability in cell viability assays can arise from several sources:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating to ensure uniform cell distribution.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can alter the effective concentration of this compound. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Inconsistent Incubation Times: Adhere to a strict schedule for both the compound treatment and the addition of the assay reagent.

  • Compound Precipitation: Visually confirm that this compound is fully dissolved in the media at the concentrations tested. Precipitation can lead to inconsistent cellular exposure.

Q3: Why does this compound show high potency in a biochemical (enzymatic) assay but is less effective in my cellular assay?

A3: This is a common challenge in drug discovery. The discrepancy can be attributed to:

  • Cellular Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular targets.

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration.

  • High Intracellular ATP: Biochemical assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.

  • Protein Binding: this compound may bind to proteins in the serum of the cell culture medium, reducing the free concentration available to act on the target kinases.

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

A4: To distinguish between different modes of cell death, you can use assays that identify specific cellular markers. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.

  • Necrosis: Cells are typically Annexin V negative and PI positive, although this can overlap with late apoptosis.

Q5: Could this compound be interfering with my cell viability assay reagent?

A5: Yes, this is a possibility, especially with metabolic assays like MTT or resazurin. Some compounds can chemically reduce the tetrazolium salts, leading to a false positive signal (apparent higher viability). To test for this, you should perform a cell-free control experiment where you add this compound to the culture medium without cells and measure the signal from the assay reagent.

Troubleshooting Guide: Cell Viability Assays with this compound

This guide addresses common issues observed during in vitro experiments with high concentrations of this compound.

Observed Problem Potential Cause Recommended Action
Higher than expected cell viability at high concentrations (non-monotonic dose-response). 1. Compound Precipitation: Precipitates can scatter light or interfere with absorbance/fluorescence readings. 2. Assay Interference: this compound may directly reduce the assay reagent (e.g., MTT, resazurin). 3. Cellular Stress Response: Sub-lethal concentrations may induce a stress response that increases metabolic activity.1. Visually inspect wells for precipitates under a microscope. If present, consider using a solubility enhancer or a different solvent system. 2. Run a cell-free control experiment (see Table 2). If interference is confirmed, switch to a non-metabolic assay like an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B - SRB).
High cell death even at the lowest concentrations tested. 1. Incorrect Stock Concentration: The concentration of your stock solution may be higher than calculated. 2. High Cellular Sensitivity: The chosen cell line is highly dependent on the targeted pathways. 3. Contamination: The compound or culture may be contaminated.1. Verify the concentration of your stock solution using an analytical method if possible. Prepare a fresh stock solution. 2. Test a wider and lower range of concentrations to establish a proper dose-response curve. 3. Ensure aseptic techniques and test for mycoplasma contamination.
Inconsistent results between replicate wells. 1. Poor Solubility/Precipitation: The compound is not fully dissolved, leading to uneven distribution. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of cells or compound. 3. Cell Clumping: Cells were not in a single-cell suspension when plated.1. Ensure the compound is completely dissolved in the solvent before diluting in media. Mix well before adding to the cells. 2. Use calibrated pipettes and be consistent with your technique. 3. Ensure complete trypsinization and gently pipette to create a single-cell suspension before plating.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data using MTT Assay

This table shows hypothetical data from an MTT assay on a B-cell lymphoma cell line treated with this compound for 48 hours.

This compound Concentration (nM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability (Normalized to Control)
0 (Vehicle Control)1.2500.085100%
11.1800.07094.4%
100.8500.06568.0%
500.6300.05050.4%
1000.4200.04533.6%
5000.1500.03012.0%
10000.0800.0256.4%
Table 2: Example of Cell-Free Assay Interference Data

This table demonstrates how to assess the direct interaction of this compound with the MTT reagent in the absence of cells.

This compound Concentration (nM)Mean Absorbance (570 nm) - No CellsInterpretation
0 (Vehicle Control)0.050Baseline background
10.052No significant interference
100.055No significant interference
500.060Minimal interference
1000.068Minor interference
5000.150Moderate interference
10000.280Significant interference

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for determining cell viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and calculate the required cell suspension volume.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (e.g., in DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[1][2]

  • Cell Preparation:

    • Seed and treat cells with this compound as described in the MTT assay protocol in a 6-well plate.

    • After the treatment period, collect both the floating cells from the supernatant and the adherent cells by trypsinization.

    • Combine the supernatant and the trypsinized cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

Signaling Pathways Inhibited by this compound

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB Survival Cell Survival & Proliferation NFkB->Survival This compound This compound This compound->BTK

Caption: Core components of the BTK signaling pathway inhibited by this compound.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription This compound This compound This compound->JAK3

Caption: The JAK3/STAT signaling pathway and its inhibition by this compound.

Experimental and Troubleshooting Workflows

IC50_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read Read Absorbance/ Fluorescence incubate3->read analyze Analyze Data: Normalize & Plot Dose-Response Curve read->analyze end Determine IC50 analyze->end

Caption: Standard workflow for determining the IC50 of this compound.

Troubleshooting_Workflow start Unexpected Cell Viability Result check_precipitate Visually Inspect Wells for Precipitation start->check_precipitate precipitate_yes Precipitate Found? check_precipitate->precipitate_yes optimize_sol Optimize Solubility: - Lower DMSO % - Use Enhancers precipitate_yes->optimize_sol Yes cell_free Perform Cell-Free Control Assay precipitate_yes->cell_free No end Re-run Experiment optimize_sol->end interference Interference Found? cell_free->interference switch_assay Switch to Non-Metabolic Assay (e.g., ATP-based, SRB) interference->switch_assay Yes check_protocol Review Protocol: - Cell Seeding Density - Incubation Times interference->check_protocol No switch_assay->end check_protocol->end

Caption: Logical workflow for troubleshooting unexpected cell viability results.

References

DPPY Kinase Inhibition Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining kinase inhibition assays for the Dual-Proline Phosphorylating Kinase (DPPY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your this compound kinase inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound kinase inhibition assay?

A this compound kinase inhibition assay is a biochemical method used to measure the ability of a compound to inhibit the enzymatic activity of the this compound kinase. The assay typically measures the transfer of a phosphate group from ATP to a specific substrate by this compound. The level of inhibition is quantified by a decrease in substrate phosphorylation or a related signal.

Q2: What are the critical components of a this compound kinase inhibition assay?

A typical this compound kinase inhibition assay includes the following core components:

  • This compound Enzyme: A purified and active form of the this compound kinase.

  • Substrate: A peptide or protein that is specifically phosphorylated by this compound.

  • ATP (Adenosine Triphosphate): The phosphate donor for the phosphorylation reaction.

  • Assay Buffer: A solution containing salts, a buffering agent to maintain pH, and other necessary cofactors (e.g., Mg²⁺) to ensure optimal enzyme activity.[1][2]

  • Test Compound (Inhibitor): The substance being evaluated for its ability to inhibit this compound.

  • Detection Reagent: A reagent that generates a detectable signal (e.g., luminescence, fluorescence) proportional to the extent of the kinase reaction.[3]

Q3: How does ATP concentration impact the IC50 value of a this compound inhibitor?

The concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors which are common.[4][5] The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is directly influenced by the ATP concentration.[2][4]

  • At low ATP concentrations (near or below the Kₘ for ATP): The assay is more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often used in primary screening to identify potential hits.[5]

  • At high ATP concentrations (approaching physiological levels, ~1-5 mM): Inhibitors must compete with a higher concentration of ATP, leading to higher IC50 values.[2][6] Testing at physiological ATP concentrations can offer a better prediction of an inhibitor's efficacy in a cellular context.[4][7]

Q4: What is the significance of the Z'-factor in a this compound kinase assay?

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[8][9] It is calculated using the means and standard deviations of the positive and negative controls.

  • Z' > 0.5: Indicates an excellent assay with a large separation between the control signals and low data variability, suitable for HTS.[9][10]

  • 0 < Z' < 0.5: Represents a marginal assay that may require optimization.[10]

  • Z' < 0: Suggests that the signals from the positive and negative controls overlap, making the assay unreliable for screening.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound kinase inhibition assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Contaminated reagents (e.g., ATP stock with ADP). 2. Autophosphorylation of this compound.[12][13] 3. Non-enzymatic substrate phosphorylation. 4. Assay plate interference (e.g., autofluorescence).1. Use fresh, high-quality reagents. Prepare ATP stocks fresh and store them properly. 2. Optimize the enzyme concentration to minimize autophosphorylation. 3. Run a control reaction without the enzyme to assess non-enzymatic phosphorylation. 4. Use appropriate low-binding, non-fluorescent assay plates.
Low Signal-to-Noise Ratio 1. Suboptimal enzyme concentration (too low). 2. Suboptimal substrate or ATP concentration. 3. Inappropriate buffer conditions (pH, salt concentration). 4. Short reaction time.1. Titrate the this compound enzyme to determine the optimal concentration that yields a robust signal. 2. Determine the Kₘ for both substrate and ATP and use concentrations around the Kₘ value. 3. Optimize the buffer components, including pH and the concentration of MgCl₂. 4. Extend the incubation time to allow for sufficient product formation.
High Variability in Results (High %CV) 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures. 3. Reagent instability or improper mixing. 4. Edge effects on the assay plate.1. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for HTS. 2. Ensure uniform incubation conditions for all wells. 3. Thoroughly mix all reagents before and after addition to the plate. 4. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation to minimize evaporation.
No or Very Low this compound Activity 1. Inactive enzyme due to improper storage or handling. 2. Missing essential cofactors in the assay buffer (e.g., Mg²⁺). 3. Incorrect substrate for this compound. 4. Presence of an unknown inhibitor in the reagents.1. Aliquot and store the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Verify the composition of the assay buffer. 3. Confirm that the substrate is a known and validated substrate for this compound. 4. Test each reagent individually for inhibitory effects.
Inhibitor Shows No Effect 1. Inhibitor is not ATP-competitive and the assay is run at high ATP.[5] 2. Compound insolubility in the assay buffer. 3. Compound degradation. 4. The compound is not an inhibitor of this compound.1. Test the inhibitor at a lower ATP concentration (e.g., at the Kₘ). 2. Check the solubility of the compound in the final assay buffer. The DMSO concentration should be kept low (typically <1%). 3. Prepare fresh compound solutions. 4. Verify the identity and purity of the compound.

Experimental Protocols

Protocol: this compound Inhibition Assay using a Luminescence-Based ATP Detection Method (e.g., Kinase-Glo®)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • This compound Enzyme Stock: Prepare a concentrated stock of this compound in an appropriate storage buffer.

  • Substrate Stock: Dissolve the this compound-specific peptide substrate in nuclease-free water or a suitable buffer.

  • ATP Stock: Prepare a concentrated stock solution of ATP in nuclease-free water.

  • Assay Buffer (1X): Example composition: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Test Compounds: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well white, flat-bottom plate.

  • Add 2.5 µL of this compound enzyme diluted in 1X assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in 1X assay buffer. The final concentrations of substrate and ATP should be at their predetermined optimal levels (e.g., Kₘ).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

DPPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates This compound This compound Upstream_Kinase->this compound Phosphorylates (Activates) Substrate This compound Substrate This compound->Substrate Phosphorylates Downstream_Effector Downstream Effector Substrate->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway involving this compound activation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Substrate, ATP, Buffer) Add_Enzyme Add this compound Enzyme Reagents->Add_Enzyme Compound Prepare Compound Dilutions Add_Compound Add Compound/DMSO to Plate Compound->Add_Compound Add_Compound->Add_Enzyme Incubate_1 Pre-incubation (15 min) Add_Enzyme->Incubate_1 Add_Sub_ATP Add Substrate/ATP (Start Reaction) Incubate_1->Add_Sub_ATP Incubate_2 Reaction Incubation (60 min) Add_Sub_ATP->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Signal Stabilization (10 min) Add_Detection->Incubate_3 Read_Plate Read Plate (Luminescence) Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for a this compound kinase inhibition assay.

References

Validation & Comparative

A Comparative Analysis of a Novel Pyrrolo[2,3-d]pyrimidine Compound (DPPY) and Other Selective JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors represent a significant advancement. The selective inhibition of JAK3, a kinase predominantly expressed in hematopoietic cells, is a particularly attractive strategy to modulate the immune response with potentially fewer side effects than broader-spectrum JAK inhibitors. This guide provides a detailed comparison of the efficacy of a novel, highly selective 7H-pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor, herein referred to as DPPY (represented by compound 9a from recent literature), against other notable JAK3 inhibitors: Tofacitinib, Ritlecitinib, and Decernotinib.[1] This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

Introduction to JAK3 and the Pyrrolo[2,3-d]pyrimidine Scaffold

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription, driving immune cell function and proliferation.[2]

The expression of JAK3 is largely restricted to lymphocytes, making it a prime target for immunomodulatory drugs.[2][3] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif found in numerous JAK inhibitors, including the pan-JAK inhibitor Tofacitinib.[1][4] Recent structural optimizations on this scaffold have led to the development of highly potent and selective JAK3 inhibitors, such as the representative this compound compound discussed in this guide.[1]

Comparative Efficacy and Selectivity

The in vitro inhibitory activity of this compound and other selected JAK3 inhibitors against the four members of the JAK family is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key indicators of a drug's potency.

CompoundJAK1JAK2JAK3TYK2Selectivity for JAK3
This compound (Compound 9a) >1000 nM>1000 nM0.29 nM >1000 nM>3300-fold vs. other JAKs
Tofacitinib 112 nM (IC50)20 nM (IC50)1 nM (IC50) -Pan-JAK inhibitor
Ritlecitinib >10,000 nM (IC50)>10,000 nM (IC50)33.1 nM (IC50) >10,000 nM (IC50)Highly selective for JAK3
Decernotinib (VX-509) 11 nM (Ki)13 nM (Ki)2.5 nM (Ki) 11 nM (Ki)~4-5 fold vs. other JAKs

Data compiled from multiple sources.[1][2][5][6][7]

As the data indicates, the this compound compound (9a) demonstrates exceptional potency and selectivity for JAK3, with an IC50 value in the sub-nanomolar range and over 3300-fold selectivity against other JAK kinases.[1] Ritlecitinib also shows high selectivity for JAK3, albeit with a higher IC50 compared to this compound.[5][6] In contrast, Tofacitinib, while potent against JAK3, also significantly inhibits JAK1 and JAK2, classifying it as a pan-JAK inhibitor.[2][6] Decernotinib exhibits a degree of selectivity for JAK3, but still shows considerable activity against other JAK family members.[7]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for a kinase inhibition assay.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK3 JAK3 CytokineReceptor->JAK3 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates This compound This compound / JAK3 Inhibitor This compound->JAK3 Inhibits

A simplified diagram of the JAK-STAT signaling pathway inhibited by this compound.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis PurifiedKinase Purified JAK3 Enzyme Incubation Incubate Components PurifiedKinase->Incubation Substrate Substrate (e.g., Peptide) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor This compound / Test Compound Inhibitor->Incubation DetectionReagent Add Detection Reagent Incubation->DetectionReagent Signal Measure Signal (e.g., Luminescence, Fluorescence) DetectionReagent->Signal IC50 Calculate IC50 Value Signal->IC50

A general workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. While specific protocols may vary between studies, a generalized methodology is described below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.

Materials:

  • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • A suitable kinase substrate (e.g., a synthetic peptide).

  • Adenosine triphosphate (ATP).

  • Test compounds (e.g., this compound, Tofacitinib) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • A detection reagent system that measures kinase activity, often by quantifying the amount of ATP consumed (e.g., Kinase-Glo®).

  • Microplates for running the assay.

  • A plate reader capable of detecting the signal from the detection reagent (e.g., a luminometer).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

  • Reaction Setup: The purified JAK enzyme, the substrate, and the assay buffer are added to the wells of a microplate.

  • Inhibitor Addition: The various concentrations of the test compounds are added to the wells containing the enzyme and substrate. Control wells with no inhibitor are also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: After incubation, the detection reagent is added to each well. This reagent stops the kinase reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of kinase activity.

  • Data Measurement: The signal from each well is measured using a plate reader.

  • Data Analysis: The measured signals are plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated from this curve using appropriate software.

This standardized approach allows for the direct comparison of the potency and selectivity of different inhibitors under controlled laboratory conditions.

Conclusion

The representative this compound compound (9a) emerges as a highly potent and selective inhibitor of JAK3 in preclinical studies. Its sub-nanomolar potency and high selectivity index suggest a potential for a more targeted immunomodulatory effect with a reduced risk of off-target effects associated with the inhibition of other JAK isoforms. When compared to established JAK inhibitors like Tofacitinib, Ritlecitinib, and Decernotinib, this compound shows a promising profile for further investigation in the development of next-generation therapies for autoimmune diseases. The data presented in this guide, based on in vitro enzymatic assays, provides a foundational basis for such comparative evaluations. Further cellular and in vivo studies are necessary to fully elucidate the therapeutic potential of this and other novel pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitors.

References

Navigating the Selectivity Landscape of Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has marked a significant advancement in the management of type 2 diabetes. However, the therapeutic efficacy and safety of these agents are intrinsically linked to their selectivity. Off-target inhibition of other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9, has been associated with potential adverse effects, making a thorough understanding of the cross-reactivity profile of these inhibitors paramount. This guide provides an objective comparison of the cross-reactivity profiles of prominent DPP-4 inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity of DPP-4 Inhibitors

The selectivity of a DPP-4 inhibitor is a critical determinant of its safety profile. Inhibition of DPP-8 and DPP-9 has been linked to toxicities in preclinical studies, although the clinical significance in humans is still under investigation. The following table summarizes the in vitro inhibitory potency (IC50) of several widely used DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9, providing a quantitative measure of their selectivity. A higher IC50 value indicates lower potency, and thus, a higher selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4) is desirable.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Sitagliptin 19>10,000>10,000>526>526
Vildagliptin 622,9005,500~47~89
Saxagliptin 50450800916
Linagliptin 1>10,000>10,000>10,000>10,000
Alogliptin <10>10,000>10,000>1,000>1,000

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The determination of inhibitor selectivity is performed using a combination of in vitro enzymatic assays and cell-based assays. These methods provide crucial data on the direct interaction of the inhibitor with the target enzymes and its activity in a more physiological context.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant DPP enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [GP-AMC]).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test compounds (DPP-4 inhibitors).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant DPP enzymes to a predetermined optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound to the wells of the microplate.

    • Add the diluted enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Inhibition Assay

This assay assesses the inhibitory activity of a compound on DPP enzymes within a cellular environment, providing insights into cell permeability and intracellular target engagement.

Objective: To evaluate the inhibition of endogenous or overexpressed DPP-4, DPP-8, and DPP-9 in a cellular context.

Materials:

  • Cell line with known DPP expression (e.g., Caco-2 cells for DPP-4).

  • Cell culture medium and supplements.

  • Test compounds.

  • Cell lysis buffer.

  • Reagents for enzymatic assay as described above.

Procedure:

  • Cell Culture: Culture the selected cell line to a suitable confluency in multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specific period.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells to release the intracellular enzymes.

  • Enzymatic Assay: Perform the in vitro enzymatic assay as described above using the cell lysates as the enzyme source.

  • Data Analysis: Determine the IC50 values as described for the in vitro assay.

Signaling Pathway and Experimental Workflow

To provide a broader biological context, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Dpp_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dpp Dpp Ligand Tkv_Punt Tkv/Punt Receptor Complex Dpp->Tkv_Punt Binds to Mad_P Phosphorylated Mad (pMad) Tkv_Punt->Mad_P Phosphorylates Mad Mad_Medea_Complex pMad/Medea Complex Mad_P->Mad_Medea_Complex Forms complex with Medea Medea (Co-SMAD) Medea->Mad_Medea_Complex Brk Brinker (Brk) Repressor Mad_Medea_Complex->Brk Represses transcription of Target_Genes Target Gene Expression (e.g., spalt, omb) Mad_Medea_Complex->Target_Genes Activates transcription Shn Schnurri (Shn) Mad_Medea_Complex->Shn Interacts with Brk->Target_Genes Represses Shn->Brk Required for repression of

Figure 1. Simplified diagram of the Drosophila Decapentaplegic (Dpp) signaling pathway.

Inhibitor_Selectivity_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay Enzymatic Assay Compound_Prep->Assay Enzyme_Prep Enzyme Preparation (DPP-4, DPP-8, DPP-9) Enzyme_Prep->Assay IC50_vitro IC50 Determination Assay->IC50_vitro Selectivity_Ratio Calculate Selectivity Ratio (IC50 off-target / IC50 target) IC50_vitro->Selectivity_Ratio Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Assay_cell Enzymatic Assay on Lysate Cell_Lysis->Assay_cell IC50_cell IC50 Determination Assay_cell->IC50_cell IC50_cell->Selectivity_Ratio Profile Generate Cross-Reactivity Profile Selectivity_Ratio->Profile

Figure 2. Experimental workflow for determining inhibitor cross-reactivity.

Reproducibility of DPPY's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental data, protocols, and potential for variability in the effects of the protein tyrosine kinase inhibitor, DPPY, in different laboratory settings.

This guide provides a detailed comparison of the reported effects of this compound, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with established alternative inhibitors. It aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the reproducibility of this compound's effects by presenting available quantitative data, outlining detailed experimental methodologies, and discussing the inherent challenges of reproducibility in kinase inhibitor research.

I. Quantitative Data Summary

The following tables summarize the reported inhibitory activities (IC50 values) of this compound and selected alternative inhibitors against their primary kinase targets. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound and Alternative Kinase Inhibitors

CompoundTarget KinaseReported IC50 (nM)Reference Study
This compound (compound 6) JAK3 1.38 Zhu Y, et al. (2020)
EGFR <10 MedchemExpress
BTK <10 MedchemExpress
OsimertinibEGFR (L858R/T790M)1Selleck Chemicals
EGFR (Exon 19 del)12.92Selleck Chemicals
EGFR (wild-type)493.8Selleck Chemicals
IbrutinibBTK0.5MedchemExpress, Abcam[1][2]
TofacitinibJAK31Selleck Chemicals
JAK1112Selleck Chemicals
JAK220Selleck Chemicals

Note on Data Interpretation: The IC50 values for this compound against EGFR and BTK are reported as less than 10 nM, indicating high potency but lacking the precise values for a direct comparison. The selectivity profile of an inhibitor across a panel of kinases is crucial for understanding its potential off-target effects and overall biological activity.

II. Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams illustrate the relevant signaling pathways and a generalized workflow for in vitro kinase inhibition assays.

cluster_EGFR EGFR Signaling Pathway cluster_BTK BTK Signaling Pathway (B-cell Receptor) cluster_JAK3 JAK3 Signaling Pathway (Cytokine Receptor) EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DPPY_EGFR This compound DPPY_EGFR->EGFR Inhibition BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_NFAT NF-κB / NFAT Activation PLCg2->NFkB_NFAT DPPY_BTK This compound DPPY_BTK->BTK Inhibition CytokineReceptor Cytokine Receptor (γc family) JAK1 JAK1 CytokineReceptor->JAK1 JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK1->STAT JAK3->STAT GeneTranscription Gene Transcription (Immune Response) STAT->GeneTranscription Dimerization & Nuclear Translocation DPPY_JAK3 This compound DPPY_JAK3->JAK3 Inhibition

Figure 1: Simplified Signaling Pathways Inhibited by this compound.

cluster_workflow Generalized In Vitro Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound/Inhibitor dilutions start->prepare_reagents reaction_setup Set up kinase reaction: - Add kinase, substrate, and inhibitor to plate wells prepare_reagents->reaction_setup pre_incubation Pre-incubation (optional, for irreversible inhibitors) reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding ATP pre_incubation->initiate_reaction incubation Incubate at a defined temperature and time initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect kinase activity (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->data_analysis end End data_analysis->end

Figure 2: Generalized Experimental Workflow for Kinase Inhibition Assays.

III. Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. As the full text of the primary study on this compound by Zhu et al. (2020) is not publicly available, a representative protocol for an in vitro kinase inhibition assay is provided below, based on common methodologies for similar inhibitors.

Representative In Vitro Kinase Inhibition Assay Protocol (Luminescent-based)

This protocol is a generalized procedure and should be optimized for each specific kinase and inhibitor.

1. Materials and Reagents:

  • Recombinant human kinases (EGFR, BTK, JAK3)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • Adenosine 5'-triphosphate (ATP)

  • This compound and other inhibitors (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Multimode plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).

    • Add 2 µL of a mixture of the kinase substrate and ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate and comparable IC50 values.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IV. Reproducibility of this compound's Effects: A Discussion

The reproducibility of preclinical research is a significant concern in the scientific community. A study published in Nature in 2012 by scientists at Amgen reported that they could only reproduce the findings of 6 out of 53 "landmark" cancer studies. Similarly, The Reproducibility Project: Cancer Biology found that only a fraction of published preclinical cancer research could be successfully replicated. This highlights the critical need for robust experimental design, detailed reporting, and a thorough understanding of the factors that can influence experimental outcomes.

For a novel compound like this compound, several factors could influence the reproducibility of its effects in different laboratory settings:

  • Reagent Variability: The source and quality of recombinant kinases, substrates, and ATP can significantly impact assay results. Different suppliers may have variations in protein purity, activity, and storage conditions.

  • Assay Conditions: Minor variations in assay parameters such as buffer composition, pH, temperature, incubation times, and ATP concentration can lead to different IC50 values. For instance, as ATP is a competitive substrate for ATP-competitive inhibitors like this compound, variations in its concentration will directly affect the apparent inhibitory potency.

  • Cell-based vs. Biochemical Assays: The inhibitory effects of a compound in a cell-free biochemical assay may not always translate directly to a cellular context. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins can alter a compound's efficacy.

  • Data Analysis and Interpretation: The methods used for data normalization, curve fitting, and statistical analysis can influence the final reported values. A lack of standardized data analysis pipelines can contribute to inter-laboratory variability.

  • Irreversible Inhibition: this compound is described as containing an acrylamide warhead, suggesting it may act as an irreversible inhibitor. The kinetics of irreversible inhibition are time-dependent, and variations in pre-incubation and reaction times can significantly alter the measured IC50.

Recommendations for Ensuring Reproducibility:

To enhance the reproducibility of studies involving this compound and other kinase inhibitors, researchers should:

  • Utilize Standardized Protocols: Adhering to well-established and detailed protocols is crucial.

  • Thoroughly Characterize Reagents: The source, purity, and activity of all biological reagents should be carefully documented and controlled.

  • Report Detailed Methodologies: Publications should include comprehensive details of the experimental procedures, including all parameters that could influence the outcome.

  • Perform Orthogonal Assays: Validating findings using different assay formats (e.g., biochemical and cell-based assays) can increase confidence in the results.

  • Data Transparency: Sharing raw data and detailed analysis methods allows for independent verification and re-analysis.

V. Comparison with Alternatives

This compound's reported high potency against EGFR, BTK, and JAK3 positions it as an interesting compound for further investigation. However, a number of well-characterized inhibitors for these targets are already in clinical use or advanced development.

  • Osimertinib (EGFR Inhibitor): A third-generation, irreversible EGFR inhibitor, Osimertinib is highly selective for mutant forms of EGFR (L858R and T790M) over wild-type EGFR.[3] This selectivity profile is a key advantage in cancer therapy, as it minimizes off-target effects. The precise selectivity profile of this compound against different EGFR mutants is not yet publicly available.

  • Ibrutinib (BTK Inhibitor): Ibrutinib is a first-in-class, irreversible BTK inhibitor widely used in the treatment of B-cell malignancies.[1][4] While highly potent against BTK, Ibrutinib is known to have off-target activity against other kinases, which can contribute to side effects.[4] A detailed kinase selectivity profile for this compound would be necessary to compare its off-target effects with those of Ibrutinib.

  • Tofacitinib (JAK Inhibitor): Tofacitinib is an inhibitor of the Janus kinase family, with the highest potency for JAK3 and JAK1. It is used in the treatment of autoimmune diseases.[5] The selectivity of JAK inhibitors is a critical factor, as inhibition of different JAK isoforms can lead to distinct biological effects and side-effect profiles. This compound's high potency for JAK3 is promising, but its activity against other JAK family members would need to be thoroughly characterized.

References

Head-to-Head Comparison: DPPY (Spebrutinib) vs. Ibrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors: Ibrutinib, a first-in-class approved therapeutic, and Spebrutinib, a clinical-stage inhibitor featuring a diphenylaminopyrimidine (DPPY) scaffold. This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical findings to inform research and drug development efforts in the field of targeted cancer therapy and immunology.

Executive Summary

Ibrutinib (Imbruvica®) has revolutionized the treatment of various B-cell malignancies by irreversibly inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Its established clinical efficacy is, however, accompanied by off-target effects that can lead to adverse events.[2][3][4] Spebrutinib (CC-292), a covalent BTK inhibitor characterized by a diphenylaminopyrimidine (this compound) core structure, has been investigated in clinical trials, primarily for autoimmune diseases such as rheumatoid arthritis.[1][5][6] Preclinical data suggest high potency for BTK.[7][8] This guide will dissect the available data to draw a comparative picture of these two inhibitors.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for Spebrutinib and Ibrutinib based on available preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterSpebrutinib (this compound)Ibrutinib
BTK IC50 (enzymatic) <0.5 nM[1][7][8]0.5 nM[9]
B-cell Proliferation IC50 0.7 µM (anti-IgM + CpG stimulated)[1]Not directly reported in the same assay
T-cell Proliferation IC50 4.6 µM[1]Not directly reported in the same assay
Selectivity Highly selective with an IC50 of <1 nM for BTK and significantly less potent against other kinases like Yes, c-Src, Brk, Lyn, and Fyn.[8]Potent BTK inhibitor, but with off-target activity on other kinases such as EGFR, TEC, and CSK, which can be associated with adverse effects.[10]

Table 2: Clinical Pharmacodynamics and Safety (Rheumatoid Arthritis for Spebrutinib, B-cell Malignancies for Ibrutinib)

ParameterSpebrutinib (this compound)Ibrutinib
Indication of Study Rheumatoid Arthritis[1][5]B-cell Malignancies (e.g., CLL/SLL)[2][11][12]
BTK Occupancy Median 83% in peripheral blood[1][5]Near-complete BTK occupancy achieved at approved doses.
Common Adverse Events Generally well-tolerated in a 4-week study; adverse events were comparable to placebo.[1][5]Hemorrhage, infections, cardiac arrhythmias, hypertension, and secondary primary malignancies.[12][13]
Discontinuation Rate Not specified in the provided RA study.Approximately 16-24% of patients due to adverse effects.[14]

Mechanism of Action and Signaling Pathways

Both Spebrutinib and Ibrutinib are irreversible inhibitors of Bruton's tyrosine kinase (BTK). They form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1][7][15][16] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and other pathways, playing a crucial role in B-cell proliferation, survival, and migration.[2][16][17] Inhibition of BTK effectively blocks these downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, thereby impeding the growth and survival of malignant B-cells.[15][17][18]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen binding CD19 CD19 PI3K PI3K CD19->PI3K LYN->CD19 SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib & Spebrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by Ibrutinib and Spebrutinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK enzymatic activity.

Protocol:

  • Reagents: Purified recombinant BTK enzyme, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) peptide).[19] A detection reagent such as ADP-Glo™ Kinase Assay reagent is also required.[19]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (Spebrutinib or Ibrutinib) in DMSO.

    • In a 384-well plate, add the inhibitor dilutions, the BTK enzyme, and a mixture of the substrate and ATP.[19]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which quantifies luminescence.[19]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, BTK enzyme, and Substrate/ATP mix to plate A->B C Incubate at room temperature B->C D Add detection reagent (e.g., ADP-Glo™) C->D E Measure luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase assay to determine IC50 values.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and viability of cultured cells.

Protocol:

  • Reagents: Cell culture medium, the cell line of interest (e.g., a B-cell lymphoma cell line), the test compound, and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9] A solubilization solution (e.g., SDS-HCl) is also needed.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[9]

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 for cell growth inhibition.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability IC50 G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Discussion and Conclusion

This comparative guide highlights that both Spebrutinib and Ibrutinib are potent, covalent inhibitors of BTK. Preclinical data indicate that Spebrutinib, a representative of this compound-containing inhibitors, exhibits high potency against BTK, comparable to that of Ibrutinib.[1][7][8][9] A key differentiating factor appears to be selectivity. While Ibrutinib's off-target effects are well-documented and contribute to its adverse event profile, the available data for Spebrutinib suggests a more selective kinase inhibition profile.[8][10]

The clinical development of Spebrutinib has been more prominent in the context of autoimmune diseases, with a Phase 2a study in rheumatoid arthritis demonstrating good tolerability and target engagement.[1][5] However, the clinical efficacy in this indication was not statistically significant in the small study.[1][6] In contrast, Ibrutinib has a well-established and broad clinical track record in various B-cell malignancies, with proven efficacy that has led to its widespread use.[11][12][14][21]

For researchers and drug developers, the comparative data suggests that the this compound scaffold present in Spebrutinib may offer a promising starting point for designing highly selective BTK inhibitors. The improved selectivity could potentially translate to a better safety profile, a critical aspect for chronic therapies. However, the discontinuation of Spebrutinib's development for neoplasms underscores the challenges in translating preclinical potency and selectivity into clinical efficacy for cancer indications.[22]

Further head-to-head studies in relevant disease models and, if pursued, in clinical trials for the same indication, would be necessary for a definitive comparison of the therapeutic potential of this compound-based BTK inhibitors like Spebrutinib against established agents like Ibrutinib. The information presented in this guide provides a foundational, data-supported overview to inform such future research endeavors.

References

DPPY: A Comparative Analysis of its Anti-Proliferative Effects in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent investigations into the therapeutic potential of DPPY, a novel thieno[3,2-d]pyrimidine derivative, have highlighted its potent anti-proliferative activity, positioning it as a promising candidate for further oncological drug development. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by experimental data and detailed methodologies for key assays. This compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with IC50 values for all three kinases being less than 10 nM.[1] This multi-targeted approach suggests a broad therapeutic potential, particularly in hematological malignancies such as B-cell lymphoma.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate the potent cytotoxic effects of thieno[3,2-d]pyrimidine derivatives.

CompoundCell LineIC50 (µM)Reference Compound(s)IC50 (µM)
This compound (and related thieno[3,2-d]pyrimidines)
Compound 12 Ramos (B-cell lymphoma)0.6--
A431 (Epidermoid carcinoma)1.4--
NCI-H1975 (NSCLC)1.2--
SNU-16 (Gastric carcinoma)2.6--
Compound 9a B lymphoma cells<10Spebrutinib, Ibrutinib>10
Compound B1 H1975 (NSCLC)0.087AZD9291 (Osimertinib)0.067
Olmutinib0.458
Alternative Kinase Inhibitors
Ibrutinib (BTK inhibitor) Mantle Cell LymphomaNot specified--
Acalabrutinib (BTK inhibitor) Mantle Cell LymphomaNot specified--
Zanubrutinib (BTK inhibitor) Mantle Cell LymphomaNot specified--
Tofacitinib (JAK inhibitor) EBV+ T/NK lymphoma cellsNot specified--
Gefitinib (EGFR inhibitor) NSCLCNot specified--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound or other test compounds

  • Human cancer cell lines (e.g., Ramos, A431, NCI-H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. 100 µL of the compound dilutions are added to the respective wells, and the plates are incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-proliferative effects by simultaneously inhibiting the EGFR, BTK, and JAK3 signaling pathways. These pathways are crucial for the growth, survival, and proliferation of cancer cells.

  • EGFR Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival.

  • BTK Pathway: Bruton's Tyrosine Kinase is a key component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks B-cell activation and proliferation, making it an effective target in B-cell malignancies.

  • JAK3 Pathway: Janus Kinase 3 is a tyrosine kinase that plays a critical role in cytokine receptor signaling, leading to the activation of STAT transcription factors. Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of various cancers, including lymphomas.

The simultaneous inhibition of these three pathways by this compound suggests a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with single-target therapies.

DPPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT BCR BCR BTK BTK BCR->BTK Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 This compound This compound This compound->EGFR inhibits This compound->BTK inhibits This compound->JAK3 inhibits BTK->PI3K_AKT STAT STAT JAK3->STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits EGFR, BTK, and JAK3 signaling pathways.

Experimental Workflow

The evaluation of this compound's anti-proliferative effects follows a standardized workflow from compound preparation to data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep This compound Stock Solution (DMSO) Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (490nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing this compound's anti-proliferative activity.

Conclusion

This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines, particularly those of B-cell origin. Its unique multi-targeted inhibition of EGFR, BTK, and JAK3 pathways presents a compelling rationale for its continued development as a novel anti-cancer agent. Further in-vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Validating DPPY Target Engagement: A Comparative Guide to Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals focused on neurological and psychiatric disorders, accurately measuring the engagement of a therapeutic compound with its intended target is a critical step in preclinical development. Dipeptidyl peptidase-like protein 10 (DPPY), also known as DPP10, is an auxiliary subunit of Kv4 voltage-gated potassium channels and a key regulator of neuronal excitability.[1][2][3][4] Validating that a developmental compound successfully engages this compound within the complex cellular environment is paramount.

This guide provides a comprehensive comparison of Western blot and several alternative high-throughput methods for validating this compound target engagement. We will delve into the experimental protocols, present quantitative performance data, and visualize the underlying biological and experimental workflows.

This compound's Role in Neuronal Signaling

This compound is a single-pass type II transmembrane protein that is highly expressed in the brain and pancreas.[5][6] It does not possess enzymatic activity itself but rather functions as a crucial modulator of A-type potassium channels by forming a ternary complex with the pore-forming Kv4 alpha subunits and Kv-channel interacting proteins (KChIPs).[1][2] This complex is primarily localized to the plasma membrane and cytoplasm of neurons.[2][7][8] By influencing the expression and gating properties of these channels, this compound plays a significant role in shaping the action potential and regulating synaptic integration. Therapeutic modulation of this compound could therefore offer a novel approach for treating diseases characterized by neuronal hyperexcitability.

DPPY_Function Kv4 Kv4 Channel (Pore-forming subunit) Excitability Neuronal Excitability Kv4->Excitability This compound This compound (Target Protein) This compound->Kv4 Modulates KChIP KChIP KChIP->Kv4 Modulates Compound Therapeutic Compound Compound->this compound  Target Engagement AP Action Potential Modulation Excitability->AP Synaptic_Integration Synaptic Integration Excitability->Synaptic_Integration

Caption: this compound's role in modulating Kv4 channel activity.

Comparison of Target Engagement Assay Performance

Choosing the right assay for validating target engagement depends on various factors, including the required throughput, sensitivity, and the nature of the information sought (qualitative vs. quantitative). While Western blot is a foundational technique, several alternatives offer significant advantages in terms of speed and scalability.

FeatureWestern BlotCapillary Western (Jess)In-Cell Western (ICW)HiBiT Lytic Assay
Principle Size-based protein separation (SDS-PAGE) and antibody-based detection on a membrane.Automated, capillary-based electrophoresis and immunodetection.[4][6]In-situ immunofluorescence in microplates.[1][9]Luminescence from a reconstituted NanoLuc enzyme fused to the target protein.[2]
Throughput Low (10-15 samples/gel).[10]Medium (13-25 samples/run).[6]High (96- or 384-well plates).[11]High (96- to 1536-well plates).[2]
Sensitivity Nanogram (ng) range.[12]Picogram (pg) range.[6][8]~200 - 200,000 cells/well.Attomolar (<10⁻¹⁹ moles), high sensitivity.[2][3]
Time to Result 1-2 days.[12]~3 hours.[4][6]~4-6 hours.Minutes.[2]
Hands-on Time High.Low.Medium.Very Low.
Data Type Semi-quantitative, provides molecular weight.[10][13]Fully quantitative, provides molecular weight.[6][14]Quantitative, no molecular weight.[1]Quantitative, no molecular weight.
Key Advantage Provides molecular weight confirmation.High reproducibility, automation, low sample volume.[15]High throughput, in-situ analysis.Extremely high sensitivity, simple protocol.[3]
Key Disadvantage Labor-intensive, low throughput, semi-quantitative.[13][15]High initial instrument cost, proprietary consumables.[15]Requires antibody validation, no size information.[9]Requires genetic modification (tagging) of the target protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for Western blot validation of this compound target engagement and, for comparison, the high-throughput HiBiT lytic assay.

Protocol 1: Western Blot for this compound Target Engagement

This protocol is designed to assess target engagement by measuring changes in the subcellular localization of this compound (e.g., displacement from the membrane fraction) upon compound treatment.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Cell Culture & Treatment (with test compound) B 2. Cell Lysis & Fractionation (Separate membrane & cytosolic fractions) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (Anti-DPPY) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantify band intensity) I->J

Caption: Workflow for Western blot validation of target engagement.

1. Cell Culture and Treatment:

  • Plate cells expressing this compound (e.g., neuronal cell lines or primary neurons) and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

2. Membrane Protein Extraction and Fractionation:

  • Wash cells twice with ice-cold PBS and harvest by scraping.

  • Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in an appropriate hypotonic lysis buffer containing protease inhibitors.

  • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C). The resulting pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.

  • Resuspend the membrane pellet in a suitable buffer (e.g., RIPA buffer).

3. Protein Quantification:

  • Determine the protein concentration of both the membrane and cytosolic fractions using a BCA Protein Assay Kit.[16]

4. SDS-PAGE: [17][18]

  • Normalize sample concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) from each fraction into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100-150 V).

5. Protein Transfer: [17][19]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation: [19][20][21]

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific to this compound (e.g., Santa Cruz Biotechnology sc-398108[22] or Proteintech 12553-1-AP[15]) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system (e.g., Bio-Rad ChemiDoc).[9]

  • Quantify the band intensities using densitometry software. A successful target engagement would be indicated by a decrease in this compound signal in the membrane fraction and/or an increase in the cytosolic fraction in compound-treated samples compared to the vehicle control. Normalize this compound band intensity to a loading control specific for each fraction (e.g., Na+/K+-ATPase for membrane, GAPDH for cytosol).

Protocol 2: HiBiT Lytic Assay for this compound Target Engagement

This protocol requires the generation of a cell line where the endogenous this compound gene is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

1. Cell Line Generation:

  • Design and clone a guide RNA targeting the desired insertion site in the this compound gene.

  • Design a donor DNA template containing the HiBiT tag sequence flanked by homology arms.

  • Co-transfect cells with the Cas9 nuclease, guide RNA, and donor template.

  • Select and validate clonal cell lines for correct HiBiT insertion and expression of the tagged this compound protein.

2. Assay Procedure: [23]

  • Plate the HiBiT-DPPY cells in a 96- or 384-well plate and allow them to adhere.

  • Treat cells with a serial dilution of the test compound or vehicle control.

  • At the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent. This reagent lyses the cells and contains the LgBiT protein and furimazine substrate.[2]

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescence signal is directly proportional to the amount of HiBiT-tagged this compound.[2]

  • A decrease in signal in compound-treated wells compared to vehicle controls indicates compound-induced degradation of this compound, a strong form of target engagement. Plot the data as luminescence versus compound concentration to determine a dose-response curve and calculate the DC50 (concentration for 50% degradation).

Conclusion

While traditional Western blotting provides invaluable confirmation of a protein's molecular weight and is a staple for validation, its low throughput and semi-quantitative nature make it less suitable for large-scale screening campaigns.[10][13][15] For this compound target engagement studies, especially in a drug discovery context, higher-throughput alternatives offer significant advantages. Automated capillary systems like Jess increase reproducibility and speed while retaining size-based separation.[6][15] For the highest throughput and sensitivity, plate-based assays like the In-Cell Western and particularly the HiBiT lytic assay are superior choices. The HiBiT system, by directly measuring protein levels via a luminescent tag, provides a rapid, highly sensitive, and quantitative method ideal for screening large compound libraries and generating robust dose-response data for promising drug candidates.[2][3] The choice of method will ultimately depend on the specific experimental question, available resources, and the stage of the drug discovery pipeline.

References

Independent Verification of DPPY's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported inhibitory activity of the compound DPPY, a potent protein tyrosine kinase (PTK) inhibitor. This compound, also referred to as compound 6 in primary literature, has demonstrated significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). This document summarizes the available quantitative data, outlines a representative experimental protocol for determining IC50 values for similar kinase inhibitors, and visualizes the relevant signaling pathways.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its target kinases. It is important to note that, at present, the data originates from a single primary research group.

Target KinaseReported IC50 (nM)Primary SourceIndependent Verification
EGFR< 10[1]Not Found
BTK< 10[1]Not Found
JAK3< 10[1]Not Found

Note on Independent Verification: A comprehensive literature search did not yield independent studies from other research groups that have synthesized and confirmed these specific IC50 values for this compound (compound 6). For a robust assessment of a compound's potency, independent verification is a critical step. The data presented here should be interpreted with this in mind.

Experimental Protocols

While the specific, detailed experimental protocol from the primary source reporting the IC50 values for this compound could not be retrieved, a general and representative in vitro kinase assay protocol for determining the IC50 of thieno[3,2-d]pyrimidine-based inhibitors is described below. This protocol is based on commonly used methods for this class of compounds.

Representative In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibitory effect of a compound is determined by the degree to which it prevents ATP consumption.

Materials:

  • Purified recombinant human EGFR, BTK, or JAK3 enzyme.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

  • Substrate peptide specific for the kinase.

  • ATP solution.

  • This compound (or test compound) serially diluted in DMSO.

  • Luminescent kinase assay reagent (e.g., ADP-Glo™).

  • 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: A 10-point serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 µM).

  • Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and the kinase buffer are combined.

  • Inhibitor Addition: A small volume of the diluted this compound or DMSO (as a vehicle control) is added to the appropriate wells. The mixture is typically pre-incubated for a set period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The luminescent kinase assay reagent is added, which first terminates the kinase reaction by depleting the remaining ATP and then uses the generated ADP to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • IC50 Calculation: The luminescence data is normalized to the controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation B-Cell Proliferation and Survival NF_kB->Proliferation

Caption: BTK Signaling Pathway Inhibition by this compound.

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates This compound This compound This compound->JAK3 STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Immune Response) Nucleus->Transcription

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.

References

Safety Operating Guide

Unraveling "DPPY": A Case of Mistaken Identity in Chemical Safety

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the proper disposal procedures for "DPPY" have revealed a case of mistaken identity. Extensive searches for a chemical compound abbreviated as "this compound" have consistently led to information about This compound , a Python library used for sampling Determinantal Point Processes, a mathematical concept applied in machine learning and statistics.[1][2][3][4][5] There is no indication in the search results that this compound is a chemical substance requiring specific disposal protocols.

While specific disposal guidance for a chemical named "this compound" cannot be provided due to the lack of evidence of its existence as such, it is crucial for researchers, scientists, and drug development professionals to adhere to general best practices for chemical waste management. This ensures the safety of laboratory personnel and the protection of the environment.

General Principles of Chemical Waste Disposal

The following is a general guide to the proper disposal of laboratory chemicals. It is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with.

1. Identification and Classification: The first and most critical step is to correctly identify and classify the chemical waste.[6] Waste should be categorized based on its properties (e.g., flammable, corrosive, reactive, toxic). The SDS is the primary source for this information.[7]

2. Segregation: Chemical waste must be segregated to prevent dangerous reactions.[6] Incompatible materials should never be mixed. For example, acids should be kept separate from bases, and oxidizing agents should be stored away from flammable materials.

3. Labeling and Storage: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[8] Store waste in appropriate, sealed containers in a designated and well-ventilated area.[6]

4. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.[8][9] This may include gloves, safety goggles, lab coats, and, in some cases, respiratory protection.[10] The SDS will specify the required PPE.

5. Disposal Route: The method of disposal depends on the nature of the chemical. Some general categories include:

  • Sanitary Sewer: Some non-hazardous, water-soluble chemicals may be permissible for drain disposal, often with copious amounts of water.[11] However, local regulations and institutional policies must be strictly followed.

  • Hazardous Waste Collection: Most laboratory chemical waste must be collected by a licensed hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Incineration or Landfill: These are common final disposal methods for chemical waste, handled by specialized facilities.[12]

Below is a generalized workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Chemical Waste Generated identify Identify Waste & Consult SDS start->identify segregate Segregate Incompatible Chemicals identify->segregate label_container Label Waste Container Clearly segregate->label_container wear_ppe Wear Appropriate PPE label_container->wear_ppe store Store in Designated Area wear_ppe->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Waste Disposed by Licensed Contractor contact_ehs->end_node

A generalized workflow for laboratory chemical waste disposal.

It is the responsibility of every individual working in a laboratory to be knowledgeable about the hazards of the chemicals they handle and the proper procedures for their disposal.[10] Always prioritize safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling DPPY

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumption that "DPPY" refers to the potent protein tyrosine kinase (PTK) inhibitor with CAS No. 2095883-62-6. The acronym "this compound" can refer to other chemical entities. It is crucial to confirm the identity of the substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling. The information provided below is based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the potent PTK inhibitor, this compound. Adherence to these procedures is vital for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Double Nitrile Gloves (Chemo-rated)Two pairs of chemotherapy-rated gloves are recommended, with the outer glove regularly changed, especially when handling stock solutions.[1]
Body Protection Impervious Laboratory Coat or GownShould be disposable, resistant to chemical permeation, have long sleeves, and be back-closing.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[1]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect against spills.

Operational Plan: Handling Procedures

All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be conducted in a designated area with appropriate engineering controls to minimize exposure.

Engineering Controls:

  • Primary Containment: A certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glovebox is required for all manipulations of powdered this compound.[1][2] Standard fume hoods may be insufficient for controlling potent powders.[2]

  • Ventilation: The handling area should have a single-pass air system to prevent cross-contamination.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Ensure all necessary equipment (e.g., dedicated spatulas, weighing paper, vials) is within the containment system before starting.

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing the Compound:

    • Use a dedicated, calibrated analytical balance inside the fume hood or BSC.

    • Handle the container with care to avoid generating dust.

    • If any material is spilled, decontaminate the area immediately.

  • Preparing Solutions:

    • Slowly add the solvent to the solid this compound to prevent splashing.

    • Clearly label all solutions with the compound name, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weighing paper, and absorbent pads, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.[4]

Disposal Procedure:

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Rinsing: Triple rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste.[5]

  • Institutional Guidelines: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocols

While a specific experimental protocol for this compound is dependent on the research application, the following provides a general framework for preparing a stock solution.

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in the desired volume of DMSO.

    • Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: Following the handling procedures outlined above, accurately weigh the calculated mass of this compound in a tared vial within a chemical fume hood or BSC.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial securely.

    • Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly labeled, sealed container.

Visual Workflow for Handling and Disposal of this compound

DPPY_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Waste Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution collect_solid Collect Solid Waste weigh->collect_solid Generate Solid Waste prepare_solution->collect_solid Generate Solid Waste collect_liquid Collect Liquid Waste prepare_solution->collect_liquid Generate Liquid Waste label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_ehs Dispose via EHS store_waste->dispose_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.